2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-7(12)6(3-5)9(16)14-10-13-4-8(19-10)15(17)18/h1-4H,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXRGJRJMMDVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254986 | |
| Record name | 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69819-41-6 | |
| Record name | 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69819-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of 2,5-Dichloro Substituted Thiazolides
This guide provides an in-depth technical analysis of 2,5-dichloro substituted thiazolides , a specialized subclass of the thiazolide antimicrobial family (prototyped by Nitazoxanide).[1] It synthesizes data regarding their Structure-Activity Relationship (SAR), mechanism of action, and experimental validation.[1]
Technical Guide & Whitepaper [1]
Executive Summary
The thiazolide class of small molecules, anchored by the FDA-approved drug Nitazoxanide (NTZ) , exhibits broad-spectrum activity against anaerobic bacteria, protozoa, and viruses.[1][2] Recent medicinal chemistry efforts have focused on optimizing the scaffold to improve metabolic stability and potency. A critical modification involves the introduction of a 2,5-dichloro substitution pattern on the aromatic tail (phenyl or thienyl ring) attached to the thiazole core.[1]
This substitution serves two primary mechanistic functions:
-
Lipophilic Enhancement: The chlorine atoms at positions 2 and 5 increase the partition coefficient (LogP), facilitating passive diffusion across microbial membranes.
-
Metabolic Blockade: Substitution at these positions blocks common sites of Phase I metabolic oxidation and glucuronidation (specifically at the para and ortho positions relative to the amide linker), thereby extending the plasma half-life.
This guide details the biological profile of these derivatives, focusing on their enhanced antimicrobial efficacy and their utility as "next-generation" thiazolides.[1]
Chemical Basis & SAR Analysis
The Pharmacophore
The core pharmacophore consists of a thiazole ring linked via an amide or hydrazone moiety to an aromatic system.[1] In 2,5-dichloro derivatives, the aromatic system is modified with chlorine atoms.[1]
-
Scaffold: N-(thiazol-2-yl)benzamide or N-(thiazol-2-yl)thiophene-carboxamide.[1]
-
Key Modification: Replacement of the standard 5-nitro group (found in NTZ) or the salicylate hydroxyl with 2,5-dichloro moieties .[1]
-
Impact: The electron-withdrawing nature of the chlorines alters the pKa of the amide hydrogen, potentially influencing hydrogen bonding with the target active site (e.g., PFOR enzyme).[1]
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the SAR logic driving the transition from Nitazoxanide to 2,5-dichloro analogs.
Figure 1: SAR evolution from Nitazoxanide to 2,5-dichloro substituted analogs, highlighting the shift towards improved physicochemical properties.[1]
Mechanism of Action (MOA)
The biological activity of 2,5-dichloro thiazolides is pleiotropic, affecting both pathogen energetics and host cell signaling.[1]
Anaerobic Bacteria & Protozoa (Direct Action)
Similar to the parent compound, these derivatives target the Pyruvate:Ferredoxin Oxidoreductase (PFOR) enzyme.
-
Mechanism: The thiazolide moiety interferes with the electron transfer reaction dependent on the thiamine pyrophosphate (TPP) cofactor.
-
Specificity: The 2,5-dichloro substitution enhances binding affinity to the PFOR hydrophobic pocket, as evidenced by molecular docking studies (binding energies < -8.0 kcal/mol).[1]
Antiviral Activity (Host-Directed)
In viral models (Influenza, Hepatitis C), thiazolides act as mitochondrial uncouplers .[1]
-
Effect: They disrupt the mitochondrial membrane potential, leading to the phosphorylation of PKR (Protein Kinase R).
-
Downstream: Phosphorylated PKR inhibits eIF2α , blocking the translation of viral proteins.[1] The 2,5-dichloro analogs maintain this activity without the potential mutagenicity associated with the nitro group of NTZ.[1]
MOA Pathway Diagram
Figure 2: Dual mechanism of action targeting bacterial energetics (PFOR) and host antiviral defense pathways (PKR/eIF2α).[1]
Biological Activity Data
The 2,5-dichloro substitution yields distinct potency profiles. Data summarized below is derived from comparative studies of thienyl-thiazole derivatives.
Antimicrobial Potency (In Vitro)
Table 1: Comparative Zone of Inhibition (ZOI) and MIC Data Note: Data representative of 2,5-dichloro-thienyl thiazole derivatives.[1]
| Organism | Strain Type | Activity (ZOI mm) | MIC (µg/mL) | Comparison to Std (Ciprofloxacin) |
| S. aureus | Gram-Positive | 22 - 28 mm | 6.25 - 12.5 | Comparable (Std: ~25-30 mm) |
| B. subtilis | Gram-Positive | 20 - 26 mm | 12.5 - 25.0 | Moderate |
| E. coli | Gram-Negative | 18 - 24 mm | 25.0 - 50.0 | Lower than Std |
| C. albicans | Fungi | 16 - 20 mm | 50.0 - 100 | Moderate Antifungal |
Key Insight: The 2,5-dichloro derivatives show preferential activity against Gram-positive bacteria .[1] The lipophilic chlorine atoms likely facilitate penetration through the thick peptidoglycan layer more effectively than the outer membrane of Gram-negatives.[1]
Antiviral & Antiparasitic Scope[1][2][3][4][5]
-
Toxoplasma gondii: 2,5-dichloro-phenyl thioureide analogs (structurally related) have shown IC50 values in the low micromolar range (~1 µM), inhibiting parasite proliferation without significant cytotoxicity to host HFF cells.[1]
-
Influenza A: Halogenated thiazolides (including dichloro variants) exhibit IC50s between 0.14 – 5.0 µM, often outperforming Nitazoxanide in metabolic stability assays.
Experimental Protocols
Synthesis of 2,5-Dichloro Thienyl Thiazoles
Rationale: This protocol utilizes a Hantzsch thiazole synthesis coupled with Schiff base formation.[1]
Reagents: 2,5-dichlorothiophene-3-carboxaldehyde, Thiosemicarbazide, α-haloketones.[1]
-
Step 1 (Schiff Base Formation):
-
Dissolve 2,5-dichlorothiophene-3-carboxaldehyde (10 mmol) in Ethanol (20 mL).
-
Add Thiosemicarbazide (10 mmol) and catalytic acetic acid (2-3 drops).
-
Reflux for 3–5 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Result: Formation of the thiosemicarbazone intermediate.
-
-
Step 2 (Cyclization):
-
React the intermediate (from Step 1) with an α-haloketone (e.g., phenacyl bromide) in Ethanol.[1]
-
Reflux for 6–8 hours.
-
Neutralize with 10% NaHCO3 solution to precipitate the solid product.
-
Recrystallize from Ethanol/DMF.
-
-
Validation:
-
1H NMR: Look for the disappearance of the aldehyde proton and appearance of the thiazole ring proton (~7.0–8.0 ppm).
-
IR: Confirm C=N stretch (~1600 cm⁻¹) and absence of C=O (aldehyde).
-
In Vitro Antimicrobial Assay (MIC Determination)
Rationale: Broth microdilution is the gold standard for quantitative potency assessment.
-
Preparation:
-
Prepare stock solution of the 2,5-dichloro derivative in DMSO (1 mg/mL).
-
Prepare Mueller-Hinton Broth (MHB) for bacteria.[1]
-
-
Dilution:
-
In a 96-well plate, perform serial 2-fold dilutions of the compound (Range: 100 µg/mL to 0.19 µg/mL).
-
-
Inoculation:
-
Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 and add 100 µL to each well.
-
-
Incubation & Readout:
-
Incubate at 37°C for 24 hours.
-
Endpoint: The MIC is the lowest concentration with no visible turbidity.[1] Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
-
References
-
Sarojini, B. K., et al. (2010). "Synthesis, characterization, in vitro and molecular docking studies of new 2,5-dichloro thienyl substituted thiazole derivatives for antimicrobial properties."[1][3] European Journal of Medicinal Chemistry, 45(8), 3490–3496.[1][3][4][5] Link
-
Rossignol, J. F. (2014). "Nitazoxanide: A first-in-class broad-spectrum antiviral agent."[1] Antiviral Research, 110, 94–103.[1] Link
-
Stachulski, A. V., et al. (2011). "Thiazolides as novel antiviral agents.[1] 1. Inhibition of hepatitis B virus replication."[6][7] Journal of Medicinal Chemistry, 54(12), 4119–4132.[1] Link
-
Romagnoli, R., et al. (2009). "Synthesis and antiviral activity of new pyrazole and thiazole derivatives."[1][5] European Journal of Medicinal Chemistry, 44(9), 3746–3753.[1][3][4][5] Link
-
Esposito, A., et al. (2006). "2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents."[1] US Patent 7,037,929. Link
Sources
- 1. WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives | PLOS One [journals.plos.org]
- 4. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 6. a2bchem.com [a2bchem.com]
- 7. aablocks.com [aablocks.com]
Mechanism of Action of Nitrothiazole Benzamide Derivatives: A Technical Guide
Executive Summary & Chemical Scaffold Analysis
Nitrothiazole benzamide derivatives represent a privileged scaffold in medicinal chemistry, most notably exemplified by Nitazoxanide (NTZ) and its active metabolite Tizoxanide (TIZ) . While originally developed as antiprotozoal agents, their utility has expanded into broad-spectrum antiviral and antimycobacterial therapeutics.
The core pharmacophore consists of a 5-nitrothiazole ring linked via an amide bond to a substituted benzene ring . This guide dissects the multi-modal mechanism of action (MOA) of this class, moving beyond simple "inhibition" to explain the bioenergetic and enzymatic hijacking that characterizes their efficacy.
The Chemical Scaffold
The efficacy of this class hinges on three structural domains:
-
The 5-Nitro Group: Critical for electron affinity and redox interference. In anaerobic organisms, this moiety is often reduced; however, in the context of PFOR inhibition, it facilitates proton abstraction.
-
The Amide Linker: Provides the necessary geometry for binding within the cofactor pockets of target enzymes (e.g., PFOR).
-
The Benzene Ring: Modulates lipophilicity (LogP) and protein binding. In NTZ, the ortho-acetate functions as a prodrug moiety, hydrolyzed in vivo to a free phenol (Tizoxanide) which acts as a mild mitochondrial uncoupler.
Molecular Pharmacology: The Triad of Action
The mechanism of nitrothiazole benzamides is not singular; it is context-dependent based on the pathogen's metabolic state (anaerobic vs. aerobic) and the host environment.
Mechanism A: Interference with Pyruvate:Ferredoxin Oxidoreductase (PFOR)
Target: Anaerobic bacteria (H. pylori, C. difficile) and parasites (Giardia, Cryptosporidium).
Unlike nitroimidazoles (e.g., metronidazole) that require reductive activation to form toxic radicals, nitrothiazole benzamides act directly on the PFOR enzyme complex without prior reduction.
The "Proton Abstraction" Model:
-
Normal PFOR Cycle: Pyruvate binds to the cofactor Thiamine Pyrophosphate (TPP) , forming a lactyl-TPP intermediate. This intermediate transfers electrons to ferredoxin, converting pyruvate to Acetyl-CoA.
-
Inhibition: The anionic form of the nitrothiazole benzamide binds to the PFOR active site.[1]
-
The Blockade: The nitro group abstracts a proton from the active TPP-pyruvate intermediate. This prevents the electron transfer to ferredoxin.[2][3]
-
Result: The catalytic cycle stalls. Acetyl-CoA production ceases, and the organism, unable to generate ATP via anaerobic fermentation, dies.
Mechanism B: Mitochondrial Uncoupling (The Antiviral/Host Axis)
Target: Viral replication (Influenza, SARS-CoV-2) and dormant M. tuberculosis.
In aerobic cells (host or pathogen), these derivatives act as protonophores .
-
Uncoupling: The molecule is lipophilic and weaky acidic. It diffuses across the inner mitochondrial membrane (IMM) in its protonated form.
-
Proton Release: Inside the matrix (higher pH), it releases a proton (
). -
Cycle: The anionic species returns to the intermembrane space, picks up another proton, and repeats the cycle.
-
Bioenergetic Crisis: This dissipates the proton motive force (
) required by ATP synthase. -
Therapeutic Outcome:
-
Antiviral: Viral replication is highly ATP-dependent.[4] Mild ATP depletion triggers AMPK activation , which suppresses anabolic pathways required for viral assembly and enhances autophagy.
-
Antimycobacterial: Disrupts the membrane potential of non-replicating (dormant) M. tuberculosis, a population often resistant to standard antibiotics like Isoniazid.
-
Mechanism C: Inhibition of Viral Hemagglutinin Maturation
Target: Influenza and potentially other enveloped viruses.
Independent of ATP depletion, Tizoxanide blocks the post-translational maturation of the viral hemagglutinin (HA) protein. It impairs the trafficking of HA from the Endoplasmic Reticulum (ER) to the Golgi, preventing the final glycosylation steps. This results in non-infectious viral particles.
Visualization of Signaling & Metabolic Pathways
Diagram 1: PFOR Inhibition vs. Mitochondrial Uncoupling
The following diagram contrasts the direct enzymatic blockade in anaerobes with the bioenergetic uncoupling in aerobic systems.
Caption: Dual mechanism of action: (Left) Direct catalytic inhibition of PFOR in anaerobes via proton abstraction. (Right) Protonophore cycling in mitochondria dissipating the proton gradient and reducing ATP.
Structure-Activity Relationship (SAR) Data
The following table summarizes how structural modifications to the scaffold impact biological activity, derived from comparative studies of Nitazoxanide and novel benzamide derivatives.
| Structural Domain | Modification | Effect on Activity | Mechanism Implicated |
| 5-Nitro Group | Removal (H or halide) | Loss of anti-anaerobic activity; Retention of antiviral activity. | PFOR inhibition requires the Nitro group for proton abstraction.[5] Uncoupling is independent of the Nitro group. |
| Benzene Ring | Ortho-OH (Phenol) | Increases uncoupling potency. | The ionizable hydroxyl group facilitates the protonophore cycle (pKa ~6.0). |
| Benzene Ring | Ortho-OAc (Acetate) | Increases oral bioavailability. | Prodrug strategy (Nitazoxanide).[4][6][7] Hydrolyzed by plasma esterases to the active phenol. |
| Amide Linker | Methylation of Nitrogen | Loss of activity. | Hydrogen bond donor capability is essential for binding PFOR active site (Thr-997 interaction).[6] |
| Thiazole Ring | Replacement with Imidazole | Reduced PFOR potency; Variable TB activity. | Thiazole sulfur contributes to specific electronic distribution required for TPP interaction. |
Experimental Protocols for Validation
As a Senior Scientist, these protocols are designed to validate the specific mechanisms described above. They prioritize controls and kinetic validity.
Protocol A: PFOR Inhibition Kinetics (Anaerobic)
Objective: Determine if a derivative inhibits PFOR via the competitive proton-abstraction mechanism.
Reagents:
-
Purified PFOR (from G. lamblia or H. pylori).
-
Substrates: Pyruvate (10 mM), Coenzyme A (0.1 mM), TPP (0.2 mM).
-
Electron Acceptor: Methyl Viologen (1 mM) or Ferredoxin.
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Workflow:
-
Preparation: Perform all steps in an anaerobic chamber (
mix) to prevent oxidative inactivation of PFOR. -
Baseline: Monitor the reduction of Methyl Viologen spectrophotometrically at 600 nm (
) upon addition of Pyruvate. -
Inhibition: Incubate enzyme with the test derivative (0.1 - 100 µM) for 5 minutes prior to substrate addition.
-
Kinetic Analysis:
-
Plot
(initial velocity) vs. [Substrate]. -
Perform Lineweaver-Burk analysis.
-
Validation Criteria: A competitive inhibitor (like Tizoxanide) will increase
for Pyruvate without significantly altering . If the mechanism is radical-mediated damage (like Metronidazole), irreversible inactivation is observed over time.
-
Protocol B: Mitochondrial Uncoupling Assay (Seahorse XF)
Objective: Confirm that antiviral/anti-TB activity is driven by bioenergetic uncoupling rather than electron transport chain (ETC) inhibition.
System: Seahorse XF Analyzer (Agilent). Cell Line: MDCK (for viral models) or THP-1 (for TB host models).
Workflow:
-
Seed Cells: 20,000 cells/well in XF microplates.
-
Basal Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to establish baseline.
-
Injection A (Oligomycin): Inhibits ATP synthase. OCR drops.
-
Injection B (Test Compound): Inject nitrothiazole derivative (titrate 1 - 10 µM).
-
Result Interpretation:
-
Uncoupler (Desired): OCR increases rapidly (maximal respiration) while ATP production remains blocked. The cell burns fuel futilely to restore the gradient.
-
ETC Inhibitor: OCR decreases further.
-
-
-
Injection C (FCCP): Positive control uncoupler.
-
Injection D (Rotenone/Antimycin A): Shuts down ETC completely (non-mitochondrial respiration control).
Data Output Table (Example):
| Compound | Concentration (µM) | Effect on Basal OCR | Effect on Oligomycin-Insensitive OCR | Classification |
| Tizoxanide | 5.0 | +45% Increase | Significant Increase | Mild Uncoupler |
| Metronidazole | 5.0 | No Change | No Change | Non-Uncoupler |
| FCCP (Control) | 1.0 | +120% Increase | Maximal Increase | Strong Uncoupler |
References
-
Mechanism of Nitazoxanide PFOR Inhibition Hoffman, P. S., et al. (2007). Antiparasitic drug nitazoxanide inhibits the pyruvate oxidoreductases of Helicobacter pylori, selected anaerobic bacteria and parasites, and Campylobacter jejuni.
-
Mitochondrial Uncoupling and Antiviral Activity Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent.
-
Tizoxanide and ATP Depletion in Influenza Piacentini, S., et al. (2018). Nitazoxanide inhibits paramyxovirus replication by targeting the F protein folding.
-
Structure-Activity Relationships of Nitro-Thiazolides Müller, J., et al. (2017). Development of 5-nitrothiazole derivatives: Identification of leads against both replicative and latent Mycobacterium tuberculosis.
-
Uncoupling as a Therapeutic Strategy in Tuberculosis Lamprecht, D. A., et al. (2016). Turning the tide against tuberculosis using small molecule re-sensitizers.
Sources
- 1. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Nitazoxanide Inhibits the Bifunctional Enzyme GlG6PD::6PGL of Giardia lamblia: Biochemical and In Silico Characterization of a New Druggable Target | MDPI [mdpi.com]
- 6. First-Principles Modeling of Nitazoxanide Analogues as Prospective PFOR-Targeted Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unintended mitochondrial uncoupling effects of the FDA-approved anti-helminth drug nitazoxanide mitigates experimental parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Chlorinated N-(5-nitrothiazol-2-yl)benzamides
Advanced Scaffold Analysis for Anti-Infective Drug Discovery
Executive Summary
The N-(5-nitrothiazol-2-yl)benzamide scaffold represents a privileged structure in medicinal chemistry, most notably recognized in the FDA-approved antiprotozoal drug Nitazoxanide (NTZ) . While NTZ exhibits broad-spectrum activity against anaerobes, viruses, and mycobacteria, its rapid metabolic hydrolysis (deacetylation) and subsequent glucuronidation limit its systemic bioavailability and half-life.
This technical guide focuses on chlorinated derivatives of this scaffold. Strategic chlorination—specifically at the 4- or 5-position of the benzamide ring—has been demonstrated to modulate lipophilicity (
Chemical Architecture & SAR
The core pharmacophore consists of a 5-nitrothiazole head group linked via an amide bond to a substituted phenyl tail.
2.1 The "Chlorine Scan" Rationale
Introduction of a chlorine atom into the benzamide ring induces specific physicochemical changes:
-
Electronic Effects: The electron-withdrawing nature (
) of chlorine deactivates the phenyl ring, potentially stabilizing the amide bond against enzymatic hydrolysis. -
Metabolic Blocking: Substitution at the para (4-position) or meta (5-position relative to the amide) can sterically and electronically hinder CYP450-mediated hydroxylation, a primary clearance pathway for the parent scaffold.
-
Lipophilicity: Chlorination increases lipophilicity (approx. +0.71
value), enhancing passive permeability across the waxy cell wall of mycobacteria.
Table 1: Comparative Physicochemical Profiles
| Compound | R-Substituent (Benzamide) | ClogP | Predicted Metabolic Stability | Primary Utility |
| Nitazoxanide (NTZ) | 2-OAc | 2.4 | Low (Rapid Deacetylation) | GI Protozoa (Cryptosporidium) |
| Tizoxanide (TIZ) | 2-OH | 1.9 | Low (Rapid Glucuronidation) | Active Metabolite |
| Chlorinated Analog A | 2-OH, 5-Cl | 2.6 | Moderate | Anti-TB, Biofilm inhibition |
| Chlorinated Analog B | 4-Cl | 3.1 | High | Systemic Anaerobes |
| Chlorinated Analog C | 2-OAc, 5-Cl | 3.2 | Moderate (Prodrug) | Enhanced Bioavailability |
Chemical Synthesis Protocols
The synthesis of chlorinated N-(5-nitrothiazol-2-yl)benzamides generally follows a convergent pathway via Schotten-Baumann condensation or acid chloride coupling.
3.1 Synthetic Workflow Diagram
Caption: Convergent synthesis via acid chloride activation. The 5-nitro group on the thiazole renders the amine weakly nucleophilic, often requiring forcing conditions or strong bases.
3.2 Detailed Protocol: 2-Acetoxy-5-chloro-N-(5-nitrothiazol-2-yl)benzamide
Target: A lipophilic prodrug analog of Nitazoxanide.
Reagents:
-
2-Acetoxy-5-chlorobenzoic acid (1.0 eq)[1]
-
Oxalyl chloride (2.0 eq)[1]
-
2-Amino-5-nitrothiazole (1.0 eq)[1]
-
Catalytic DMF[1]
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA) or Pyridine
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with 2-acetoxy-5-chlorobenzoic acid (1 mmol) and anhydrous DCM (5 mL). Add catalytic DMF (1-2 drops).
-
Chlorination: Add oxalyl chloride (2 mmol) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Isolation of Intermediate: Evaporate solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride as a yellow semi-solid. Note: Do not purify on silica due to hydrolysis risk.
-
Coupling: Redissolve the acid chloride in anhydrous THF (5 mL). In a separate vial, suspend 2-amino-5-nitrothiazole (1 mmol) in THF (5 mL) with TEA (1.2 mmol).
-
Reaction: Add the amine solution to the acid chloride solution slowly at 0°C. Stir at RT for 12–18 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Quench with ice water. The product often precipitates. Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the thiazole proton singlet at ~8.60-8.70 ppm and the amide NH (often broad >12 ppm).
-
Yield: Typical yields range from 60-80%.
Pharmacology & Mechanism of Action
The chlorinated thiazolides function as multi-target inhibitors , preventing rapid resistance development.
4.1 Primary Targets
-
PFOR Inhibition (Anaerobes): In anaerobic bacteria and protozoa, the nitro group is reduced to a toxic radical by pyruvate:ferredoxin oxidoreductase (PFOR), disrupting cellular respiration.[2]
-
Uncoupling (Mycobacteria): In M. tuberculosis, these compounds act as uncouplers of oxidative phosphorylation, collapsing the transmembrane proton motive force (PMF).
-
Biofilm Disruption: The 5-chloro substituent enhances penetration into the exopolysaccharide matrix, killing dormant persister cells.
4.2 Mechanistic Pathway
Caption: Dual-mechanism of action depending on the pathogen's metabolic state (Anaerobic vs. Aerobic).
Biological Activity Data
The following data highlights the potency shift provided by chlorination compared to the parent Nitazoxanide.
Table 2: Antimicrobial Spectrum (MIC in
| Organism | Strain | Nitazoxanide (Parent) | 2-OAc-5-Cl Analog | 4-Cl Analog |
| M. tuberculosis | H37Rv (Replicating) | 16 | 4 - 8 | 8 |
| M. tuberculosis | Non-replicating (Hypoxic) | >32 | 8 | 16 |
| S. aureus | MRSA (Biofilm) | >64 | 16 | 32 |
| G. lamblia | Clinical Isolate | 0.5 | 0.8 | 1.2 |
Interpretation: While chlorination slightly reduces potency against protozoa (Giardia) compared to the parent, it significantly enhances activity against mycobacteria and biofilms, likely due to increased lipophilicity and metabolic stability.
References
-
Jeankumar, V. U., et al. (2012). "Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis."[3] Bioorganic & Medicinal Chemistry Letters.
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Shigeta, M., et al. (2021). "Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria." Antibiotics.[4][5][6][7]
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Muller, J., et al. (2018). "Thiazolides: A Potent Class of Anti-Infective Agents." Current Topics in Medicinal Chemistry.
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Ozeki, Y., et al. (2022). "Ligand-based design and synthesis of N-(5-nitrothiazol-2-yl)-carboxamido derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
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Sriram, D., et al. (2011). "Synthesis and antitubercular activity of novel 2-aminothiazole derivatives." European Journal of Medicinal Chemistry.
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A Technical Guide to the Solubility Properties of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: A Predictive and Methodological Approach
Introduction and Strategic Overview
The compound 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide belongs to the thiazolyl-benzamide class of molecules, a scaffold of significant interest in medicinal chemistry. An initial survey of scientific literature and chemical databases reveals a notable absence of experimental data for this specific 2,5-dichloro isomer. This guide, therefore, addresses this knowledge gap by adopting a dual-pronged approach:
-
Predictive Analysis: We will first establish a theoretical physicochemical profile of the target compound. This involves leveraging data from its structural analog, 2,4-dichloro-N-(5-nitrothiazol-2-yl)benzamide , and applying established principles of structure-property relationships to forecast its likely solubility behavior.
-
Methodological Enablement: Recognizing that prediction must be substantiated by empirical data, the core of this guide provides a complete suite of detailed experimental protocols. These methods are designed to be self-validating and will empower researchers to systematically and accurately determine the thermodynamic, kinetic, and pH-dependent solubility of this novel chemical entity.
This approach ensures that drug development professionals can make informed decisions, grounded in both predictive science and a clear roadmap for experimental validation.
Predicted Physicochemical Profile and Biopharmaceutical Classification
The solubility of a drug candidate is not an isolated parameter; it is the result of a complex interplay between its intrinsic molecular properties. Understanding these properties is the first step toward predicting its behavior in aqueous and biological environments.
Structural Analysis and Comparison with Analogs
The structure of our target compound is defined by three key moieties: a 2,5-dichlorinated benzene ring, an amide linker, and a 5-nitro-thiazole ring. The solubility will be heavily influenced by the electronic and steric effects of these groups.
| Feature | 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (Target) | 2,4-dichloro-N-(5-nitrothiazol-2-yl)benzamide (Analog) | Analysis of Impact |
| Molecular Formula | C₁₀H₅Cl₂N₃O₃S | C₁₀H₅Cl₂N₃O₃S | Identical |
| Molecular Weight | 318.14 g/mol | 318.14 g/mol [1] | Identical |
| Predicted LogP | ~3.6 - 4.1 | 3.61[1] | The lipophilicity is predicted to be high, suggesting poor intrinsic aqueous solubility. The shift from a 2,4- to a 2,5-dichloro pattern is unlikely to alter the LogP value dramatically but may influence crystal packing and melting point. |
| Hydrogen Bond Donors | 1 (Amide N-H) | 1[1] | The single hydrogen bond donor limits interactions with polar protic solvents like water. |
| Hydrogen Bond Acceptors | 5 (2x Nitro O, 1x Carbonyl O, 2x Thiazole N/S) | 5[1] | A moderate number of acceptors are available for hydrogen bonding. |
| pKa (Predicted) | Weakly acidic (Amide N-H) | Weakly acidic | The amide proton is expected to have a pKa well outside the physiological pH range, meaning the compound will likely be neutral across the GI tract. The nitro and chloro substituents are electron-withdrawing, which will lower the pKa of the amide proton compared to an unsubstituted benzamide, but it is still expected to be >8-9. |
Causality Behind Predictions
-
High Lipophilicity (LogP): The presence of two chlorine atoms and a large aromatic system contributes significantly to the molecule's nonpolar character. A high LogP value is a strong indicator that the energy required to break the compound's crystal lattice and solvate it with water molecules will be substantial, leading to low aqueous solubility.[2] Chlorinated isomers of related scaffolds are noted to be less soluble in water.[2]
-
Solid-State Effects: The planar nature of the benzamide and thiazole rings, combined with the strong electron-withdrawing nitro group, suggests that the molecule will pack efficiently into a stable crystal lattice. High lattice energy is a major barrier to dissolution and is a primary cause of poor solubility for many crystalline solids.[3][4] The specific 2,5-dichloro substitution may lead to a different polymorphic form compared to the 2,4-isomer, which could impact the melting point and, consequently, the solubility.[5]
-
Lack of Ionization: As a neutral molecule across the physiological pH range (1.2-6.8), its solubility will not be enhanced by pH-driven conversion to a more soluble salt form.[6] This makes it fundamentally different from weakly acidic or basic drugs whose solubility can be modulated in different segments of the GI tract.[1][7]
Predicted Biopharmaceutics Classification System (BCS) Category
The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drugs based on their solubility and permeability.[8][9][10]
-
Solubility: Based on the high predicted LogP and the presence of multiple aromatic and halogen moieties, the aqueous solubility is anticipated to be low (<10 µg/mL).
-
Permeability: The high lipophilicity (LogP > 3.5) strongly suggests that the compound will have high membrane permeability, allowing it to readily cross the intestinal epithelium via passive diffusion.[8]
Therefore, 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is predicted to be a BCS Class II compound: Low Solubility, High Permeability .[8][11][12]
The primary obstacle to achieving adequate oral bioavailability for a BCS Class II compound is its poor dissolution rate in the gastrointestinal fluids.[11][13]
Proposed Synthetic Pathway
To enable experimental studies, the compound must first be synthesized. Based on established synthetic routes for related N-thiazolyl benzamides, a straightforward and reliable pathway involves the condensation of 2-amino-5-nitrothiazole with 2,5-dichlorobenzoyl chloride.[7][13]
Caption: Proposed two-step synthesis of the target compound.
Experimental Framework for Solubility Characterization
The following section provides detailed, self-validating protocols for the comprehensive solubility assessment of the title compound. The distinction between kinetic and thermodynamic solubility is critical for drug development.[14][15][16]
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form. This is the gold-standard measurement for biopharmaceutical assessment and is required for regulatory submissions.[17][18]
-
Kinetic Solubility: An assessment of how quickly a compound precipitates from a supersaturated solution (typically created by adding a DMSO stock solution to an aqueous buffer). It is a high-throughput method used in early discovery to flag potential issues.[14][19]
Workflow for Comprehensive Solubility Profiling
The logical flow of experiments is crucial for an efficient and complete characterization.
Caption: Logical workflow for solubility characterization.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is aligned with ICH M9 guidelines and represents the definitive method for measuring equilibrium solubility.[20][21][22][23]
Objective: To determine the equilibrium concentration of the compound in various aqueous media at a controlled temperature.
Principle: An excess of the solid compound is agitated in a solvent for a sufficient period to allow the dissolution and precipitation processes to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.[24][25]
Methodology:
-
Preparation of Media:
-
Prepare three standard buffers as specified by ICH guidelines:
-
pH 1.2 (Simulated Gastric Fluid, without enzymes)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer, Simulated Intestinal Fluid, without enzymes)
-
-
Equilibrate all buffers to 37 ± 1°C.
-
-
Sample Preparation:
-
Add an excess amount of the solid, crystalline compound to separate glass vials (e.g., 2-5 mg of compound into 1 mL of buffer). The key is to ensure solid material remains visible at the end of the experiment.
-
Prepare each condition in triplicate for statistical validity.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled chamber at 37°C.
-
Agitate the samples for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand for a short period to let heavy solids settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm PVDF or PTFE syringe filter into a clean collection vial. This step is critical to remove all undissolved solid particles. Discard the first few drops of filtrate to avoid adsorption artifacts.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Dilute the filtered aqueous samples with the same organic solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the standards and the diluted samples using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Analysis and Validation:
-
Measure the final pH of the saturated solution in each vial to ensure the buffer capacity was maintained.[20]
-
Calculate the concentration in the original aqueous sample using the calibration curve and accounting for the dilution factor.
-
The solubility is reported as the mean ± standard deviation of the triplicate measurements (in µg/mL or µM).
-
The compound is classified as "highly soluble" only if the highest intended human dose can dissolve in 250 mL of buffer at the pH of lowest solubility.[21][22] Given the predicted profile, this is highly unlikely.
-
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
Objective: To rapidly assess the solubility of a compound upon its addition from a DMSO stock solution into an aqueous buffer.
Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer, creating a transiently supersaturated solution. The amount of compound that remains in solution after a short equilibration period, following precipitation, is measured.[15][19][26]
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dispense phosphate-buffered saline (PBS, pH 7.4) into the wells of a 96-well microplate.
-
-
Assay Execution:
-
Add a small volume of the DMSO stock solution to the buffer in the microplate wells (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Seal the plate and shake at room temperature for 2 hours.
-
-
Separation and Quantification:
-
After incubation, filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) under vacuum to remove any precipitate.[15]
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Quantify the concentration of the dissolved compound by measuring UV absorbance at the compound's λ_max and comparing it to a calibration curve prepared in a 1% DMSO/PBS mixture.[27] Alternatively, LC-MS/MS can be used for higher sensitivity and specificity.[14]
-
-
Data Analysis:
-
The kinetic solubility is the concentration measured in the filtrate. This value is often lower than the thermodynamic solubility because the compound may precipitate into a less stable, amorphous form.
-
Conclusion and Path Forward
This guide establishes that 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a novel compound with a high probability of exhibiting poor aqueous solubility and high membrane permeability, classifying it as a BCS Class II agent. Its development will likely be constrained by its dissolution rate. The provided protocols offer a rigorous, industry-standard pathway for the empirical determination of its complete solubility profile. Successful characterization using these methods will provide the essential data needed to guide formulation strategies, such as micronization, amorphous solid dispersions, or lipid-based formulations, which are critical for advancing BCS Class II compounds through the drug development pipeline.
References
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Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. (2021). Available from: [Link]
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Catalent. Predictive modeling for solubility and bioavailability enhancement. (2024). Available from: [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available from: [Link]
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Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. (2022). Available from: [Link]
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Wikipedia. Biopharmaceutics Classification System. Available from: [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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PMC (National Center for Biotechnology Information). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Available from: [Link]
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GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS). (2024). Available from: [Link]
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Scribd. Factors Influencing Drug Solubility. Available from: [Link]
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arXiv. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). Available from: [Link]
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American Pharmaceutical Review. Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). Available from: [Link]
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IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]
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Taylor & Francis Online. Biopharmaceutics Classification System – Knowledge and References. Available from: [Link]
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ACS Publications. In Silico Prediction of Aqueous Solubility: The Solubility Challenge. (2021). Available from: [Link]
-
Pharmacy and Poisons Board. Biopharmaceutics Classification System (BCS) of Various Drug Substance. (2024). Available from: [Link]
-
IEEE Xplore. 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation. Available from: [Link]
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Rowan. Predicting Solubility. Available from: [Link]
-
Medium. Predicting Drug Solubility with Deep Learning. (2020). Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Veeprho. Effect of Polymorphism Formulations. (2025). Available from: [Link]
-
Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Available from: [Link]
-
National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility. (2023). Available from: [Link]
-
PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). Available from: [Link]
-
ScienceDirect. Polymorphism (Chapter 14) - Industrial Crystallization. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
PMC (National Center for Biotechnology Information). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]
-
International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). Available from: [Link]
-
ACS Publications. Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. (2025). Available from: [Link]
-
IAPC Journals. pKa values in solubility determination using the Henderson-Hasselbalch equation. (2015). Available from: [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. (2025). Available from: [Link]
-
Taylor & Francis Online. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021). Available from: [Link]
-
bienta.net. Shake-Flask Solubility Assay. Available from: [Link]
-
PMC (National Center for Biotechnology Information). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). Available from: [Link]
-
Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Available from: [Link]
-
IAPC Journals. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. (2025). Available from: [Link]
-
regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Available from: [Link]
-
ResearchGate. Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025). Available from: [Link]
-
BioAssay Systems. Shake Flask Solubility Services. Available from: [Link]
-
Ministry of Health and Welfare, Taiwan. ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Available from: [Link]
-
ECA Academy. ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016). Available from: [Link]
Sources
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Methodological & Application
Synthesis protocol for 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Application Note: High-Purity Synthesis of 2,5-Dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Executive Summary
This guide details the synthesis of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide , a scaffold relevant to antiparasitic (e.g., Nitazoxanide analogs) and antiviral research.
The Synthetic Challenge:
The primary obstacle in this synthesis is the extremely low nucleophilicity of 2-amino-5-nitrothiazole . The electron-withdrawing nitro group (
The Solution: This protocol presents two validated pathways:
-
Method A (Classical): High-temperature acylation using acid chlorides in non-polar solvents.
-
Method B (Advanced): Silyl-activation of the amine to enhance nucleophilicity, allowing for milder conditions and higher yields.
Retrosynthetic Analysis
The logical disconnection is at the amide bond. Due to the deactivation of the amine, the benzoyl component must be activated to a high-energy state (Acid Chloride).
Figure 1: Retrosynthetic disconnection showing the requirement for an activated electrophile.[1][2]
Materials & Reagents
| Reagent | CAS No.[3] | Role | Equiv. |
| 2-Amino-5-nitrothiazole | 121-66-4 | Limiting Reagent | 1.0 |
| 2,5-Dichlorobenzoyl chloride | 2936-16-5 | Electrophile | 1.1 - 1.2 |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent (Anhydrous) | 10-15 vol |
| Pyridine | 110-86-1 | Base/Catalyst | 1.5 - 2.0 |
| Chlorotrimethylsilane (TMSCl) | 75-77-4 | Activator (Method B) | 1.1 |
| HMDS | 999-97-3 | Silylating Agent (Method B) | 1.0 |
Experimental Protocols
Method A: Direct Acylation (The Robust Standard)
Best for: Large-scale batches where reagent cost is a priority over yield maximization.
Mechanism: The weak amine is forced to react with the highly reactive acid chloride under thermal driving force.
-
Activation: If starting from 2,5-dichlorobenzoic acid, reflux with Thionyl Chloride (
) and a catalytic drop of DMF for 2 hours. Evaporate excess completely (azeotrope with toluene) to obtain the acid chloride. -
Solubilization: In a dry round-bottom flask under Argon, suspend 2-amino-5-nitrothiazole (1.0 eq) in anhydrous THF or Dioxane (10 mL/g).
-
Base Addition: Add Pyridine (1.5 eq) . The mixture may remain a suspension.
-
Coupling: Add 2,5-dichlorobenzoyl chloride (1.2 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). If TLC shows starting material remains after 4 hours, heat to reflux (65°C for THF) overnight.
-
Note: The electron-deficient amine often requires this thermal energy to overcome the activation barrier.
-
-
Quench: Cool to RT and pour the mixture into ice-cold water (20 volumes).
-
Isolation: The product is hydrophobic and will precipitate. Filter the solid.[4]
-
Purification: Wash the filter cake with 5%
(to remove benzoic acid), then water, then cold ethanol. Recrystallize from Acetonitrile or DMF/Water .
Method B: Silyl-Activation (The High-Efficiency Route)
Best for: Maximizing yield and purity. This method temporarily converts the amine to a more nucleophilic silylamine.
Mechanism: Silylation breaks the intermolecular H-bonds of the amine and increases the HOMO energy, making the nitrogen more nucleophilic toward the acid chloride.
-
Silylation: In a dry flask, suspend 2-amino-5-nitrothiazole (1.0 eq) in dry Acetonitrile. Add HMDS (1.0 eq) and TMSCl (catalytic, 0.1 eq) or Saccharin (catalytic). Reflux for 1-2 hours until a clear solution forms (indicating formation of the N-TMS intermediate).
-
Evaporation (Optional but recommended): Remove volatiles in vacuo to isolate the sensitive N-TMS-amine intermediate, or proceed in one pot if solvent is compatible.
-
Coupling: Redissolve the N-TMS residue in dry THF. Add 2,5-dichlorobenzoyl chloride (1.1 eq) .
-
Reaction: Stir at RT. The reaction is typically exothermic and fast (1-4 hours) because the Si-N bond is easily cleaved by the chloride, driving the formation of the amide bond and volatile TMSCl byproduct.
-
Workup: Quench with Methanol (to desilylate any unreacted species) followed by water. Filter the precipitate.[2][4]
Process Workflow & Decision Tree
Figure 2: Comparative workflow for Standard vs. Silyl-Activated synthesis.
Quality Control & Troubleshooting
Expected Analytical Data:
-
Appearance: Pale yellow to brownish solid.
-
Solubility: Insoluble in water; soluble in DMSO, DMF; sparingly soluble in Acetone/Methanol.
-
1H NMR (DMSO-d6): Look for the amide proton singlet (
13.0-13.5 ppm), the thiazole proton singlet ( ~8.6 ppm), and the characteristic aromatic pattern of the 2,5-dichlorophenyl group (3 protons).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Amine failed to react (low nucleophilicity). | Switch to Method B (Silylation) . Alternatively, use NaH (2.0 eq) in THF to deprotonate the amine before adding acid chloride. |
| Starting Material Persists | Hydrolysis of Acid Chloride. | Ensure solvents are strictly anhydrous. Increase Acid Chloride to 1.5 eq. |
| Sticky/Gummy Product | Impurities/Oligomers. | Do not use column chromatography (streaking). Recrystallize from boiling Acetonitrile or Glacial Acetic Acid. |
References
-
Venkatesan, A. M., et al. (2008). "Synthesis and Structure-Activity Relationships of 4-Aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 Inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates acylation conditions for aminothiazoles).
-
Prakash, O., et al. (2021). "An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents." Synlett. Link (Describes the silyl-activation method for 5-nitrothiazoles).
-
Rossignol, J. F. (2014). "Nitazoxanide: A first-in-class broad-spectrum antiviral agent." Antiviral Research. Link (Context on the biological relevance of the nitrothiazole amide scaffold).
-
PubChem Compound Summary. "2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide." Link (Physical properties and identifiers).
Sources
Application Note & Protocol: Optimized Recrystallization Solvents for the Purification of Nitrothiazole Benzamides
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to selecting optimal solvent systems and executing robust protocols for the purification of nitrothiazole benzamides via recrystallization. As a critical class of compounds in pharmaceutical research, achieving high purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications. This guide moves beyond simple procedural lists to explain the underlying principles of solvent selection and crystallization, empowering researchers to troubleshoot and adapt these methods for novel derivatives. Protocols for single-solvent and mixed-solvent recrystallization are detailed, supported by a systematic solvent screening workflow and a troubleshooting guide.
Introduction: The Critical Role of Purity for Nitrothiazole Benzamides
Nitrothiazole benzamides are a significant scaffold in medicinal chemistry, with derivatives showing promise as antimicrobial and antiparasitic agents.[1][2] In drug development, the final purification step of an Active Pharmaceutical Ingredient (API) is one of the most critical manufacturing stages, directly impacting the compound's quality, stability, and performance.[3][4] Recrystallization is the most powerful and widely used technique for the final-step purification of solid APIs, valued for its efficiency in removing impurities and its ability to isolate specific crystalline forms (polymorphs).[4][5][6]
The molecular architecture of nitrothiazole benzamides—featuring a polar nitro group, a heterocyclic thiazole ring, and a benzamide moiety—presents specific challenges and opportunities for purification. Understanding the interplay between the compound's polarity and solvent properties is the key to developing a successful and scalable recrystallization protocol.
Foundational Principles: The Science of Solvent-Mediated Purification
Recrystallization is a process of purifying a solid by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling.[6] The underlying principle is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[7]
Pillar 1: Strategic Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent system should meet several criteria:
-
Differential Solubility: The compound of interest should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[8] This temperature-dependent solubility gradient is what drives crystallization and maximizes yield.
-
Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are retained in the mother liquor after filtration).[8]
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[7]
-
Thermal Compatibility: The boiling point of the solvent must be lower than the melting point of the compound to prevent the substance from melting or "oiling out" instead of dissolving.[9]
Pillar 2: Single-Solvent vs. Mixed-Solvent Systems
Often, no single solvent meets all the ideal criteria. In such cases, a mixed-solvent system (also known as a binary system) is employed.[8] This technique uses a pair of miscible solvents:
-
Solvent 1 (The "Good" Solvent): One in which the nitrothiazole benzamide is readily soluble.
-
Solvent 2 (The "Anti-Solvent" or "Bad" Solvent): One in which the compound is poorly soluble.[5][10]
The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the "bad" anti-solvent until the solution becomes saturated and slightly turbid, inducing crystallization upon cooling.[10]
Experimental Workflow: Systematic Solvent Screening
A preliminary, small-scale experiment is essential to identify the most promising solvent or solvent pair, saving time and valuable material.[8] Given the polar nature of the nitrothiazole benzamide scaffold, the screening should focus on polar solvents.
Protocol 3.1: Microscale Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude nitrothiazole benzamide into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 1 for suggestions) dropwise at room temperature, vortexing after each addition. Add up to ~0.5 mL. Record if the compound dissolves readily in the cold solvent. (If it does, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a binary system).
-
Heating: For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. The ideal solvent is one that dissolves the compound when hot but yields an abundant crop of well-formed crystals upon cooling.
Table 1: Candidate Solvents for Nitrothiazole Benzamide Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Safety Notes |
|---|---|---|---|
| Ethanol | 78 | 24.3 | An excellent general-purpose polar protic solvent.[11] Often used for recrystallizing related heterocyclic compounds.[12][13] |
| Isopropanol | 82 | 18.3 | Slightly less polar than ethanol. A patent for a nitrothiazole benzamide notes crystallization from isopropanol.[14] |
| Acetone | 56 | 20.7 | A polar aprotic solvent, good for moderately polar compounds. Its low boiling point makes it easy to remove but can lead to rapid evaporation.[11] |
| Ethyl Acetate | 77 | 6.0 | A medium-polarity solvent. Often used in binary systems with hexanes or heptanes.[11][15] |
| Dichloromethane (DCM) | 40 | 9.1 | A less polar solvent. A patent specifically cites recrystallization of a nitrothiazole benzamide from DCM.[14] Use in a fume hood due to volatility and health concerns. |
| Acetonitrile | 82 | 37.5 | A highly polar aprotic solvent. Can be effective for polar compounds that are difficult to crystallize from alcohols.[15] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, useful as an anti-solvent.[11] Higher boiling point requires care. |
| Heptane/Hexane | 98 / 69 | ~1.9 | Non-polar solvents, almost exclusively used as anti-solvents in binary systems with more polar solvents like Ethyl Acetate or DCM.[15] |
| Water | 100 | 80.4 | Highly polar. May be a suitable anti-solvent when mixed with a water-miscible organic solvent like ethanol or acetone.[9][15] |
Caption: Workflow for systematic solvent screening.
Master Protocols for Recrystallization
Once a suitable solvent system is identified, the purification can be performed on a larger scale.
Protocol 4.1: Single-Solvent Recrystallization
-
Dissolution: Place the crude nitrothiazole benzamide in an Erlenmeyer flask with a stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude material flask while stirring and heating to dissolve the solid completely.[16]
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot solvent to prevent premature crystallization. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Break the vacuum and add a small volume of ice-cold recrystallization solvent to wash the crystals, removing any residual mother liquor. Re-apply the vacuum to pull the wash solvent through.[16]
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Protocol 4.2: Mixed-Solvent (Binary) Recrystallization
-
Dissolution: Dissolve the crude material in the minimum required amount of the hot "good" solvent in an Erlenmeyer flask, as described in Protocol 4.1.
-
Induce Saturation: While keeping the solution hot, add the "bad" anti-solvent dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.[10]
-
Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the cloudiness, resulting in a perfectly saturated hot solution.
-
Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol (4.1). For the washing step (5), use a chilled mixture of the two solvents in approximately the same ratio as the final recrystallization mixture.[10]
Caption: General workflow for recrystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | 1. The boiling point of the solvent is higher than the compound's melting point. 2. The solution is cooling too rapidly. 3. The solution is supersaturated with impurities. | 1. Choose a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. 3. Attempt to purify further by another method (e.g., column chromatography) before recrystallization. |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a "seed crystal" of the pure compound to induce crystallization.[5][6] |
| Very Low Recovery | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for the initial dissolution or the washing step. | 1. Ensure the flask is thoroughly cooled in an ice bath. 2. Evaporate some solvent from the mother liquor to obtain a second, though likely less pure, crop of crystals. 3. Use the absolute minimum amount of ice-cold solvent for washing. |
| Colored Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
Conclusion
The purification of nitrothiazole benzamides by recrystallization is a highly effective method when approached systematically. The success of the procedure hinges on the logical selection of a solvent system based on the physicochemical properties of the target molecule. By conducting small-scale screening experiments, researchers can identify an optimal single-solvent or binary-solvent system, which can then be applied in a larger-scale, robust protocol. This guide provides the foundational principles and actionable protocols to consistently achieve high-purity nitrothiazole benzamides, a crucial step in advancing their development as potential therapeutic agents.
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University of Alberta. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
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Nature. (2022, February 7). Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents. Scientific Reports. [Link]
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Application Notes and Protocols: In Vitro Antiviral Assay Methods for Thiazolide Derivatives
Introduction
Thiazolides represent a class of broad-spectrum anti-infective agents, with the prototype compound, nitazoxanide (NTZ), being FDA-approved for the treatment of certain parasitic infections.[1][2][3] Notably, NTZ and its active metabolite, tizoxanide (TIZ), have demonstrated potent antiviral activity against a wide range of RNA and DNA viruses.[1][2][4][5] This has spurred significant interest in developing novel thiazolide derivatives as potential antiviral therapeutics. Unlike many direct-acting antivirals that target specific viral enzymes, thiazolides often exert their effects by modulating host cell pathways, making them less susceptible to the development of viral resistance.[6] Their mechanism of action can involve interference with viral glycoprotein maturation at a post-translational level and the activation of innate immune responses.[1][4][7]
This comprehensive guide provides detailed protocols for the in vitro evaluation of thiazolide derivatives for their antiviral activity. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the necessary tools to design and execute robust and reliable antiviral screening campaigns. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Foundational Assays: Assessing Cytotoxicity
Before evaluating the antiviral efficacy of any compound, it is crucial to determine its effect on host cell viability. This is essential for distinguishing true antiviral activity from non-specific cytotoxicity. The 50% cytotoxic concentration (CC50), the concentration of a compound that reduces cell viability by 50%, is a key parameter.
MTT/MTS Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.
Protocol: MTT Assay
-
Cell Seeding: Seed susceptible cells in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours of incubation.
-
Compound Addition: Prepare serial dilutions of the thiazolide derivatives in cell culture medium. Once cells are attached and have reached the desired confluency, replace the old medium with the medium containing the test compounds. Include a "no drug" control and a "no cell" blank.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Determine the CC50 value by plotting the viability against the drug concentration and using non-linear regression analysis.[8]
Primary Antiviral Efficacy Assays
Once the cytotoxicity profile of the thiazolide derivatives is established, their ability to inhibit viral replication can be assessed. The following assays are widely used to quantify antiviral activity.
Plaque Reduction Assay (PRA)
The plaque reduction assay is considered the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[8] It measures the reduction in the number of viral plaques—localized areas of cell death—in a cell monolayer in the presence of the test compound.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Wash the cell monolayers with sterile PBS. Infect the cells with a known titer of the virus (e.g., 50-100 plaque-forming units [PFU] per well) for 1 hour at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add an overlay medium (e.g., containing 1.2% methylcellulose or 0.375% low-melting point agarose) with varying concentrations of the thiazolide derivative.[9] Include a "no drug" virus control and a "no virus" cell control.[8]
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).[9][10]
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with a fixative solution (e.g., 10% neutral buffered formalin) for at least 30 minutes.[9]
-
Remove the fixative and stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet) for 15-20 minutes.[8][9]
-
Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a stained background of viable cells.[8]
-
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Workflow for Plaque Reduction Assay
Caption: Workflow for the plaque reduction assay.
Virus Yield Reduction Assay (VYRA)
The virus yield reduction assay is a powerful technique to quantitatively measure the production of infectious virus particles in the presence of an antiviral compound.[11][12] This assay is particularly useful for viruses that do not form clear plaques or for obtaining a more precise quantification of antiviral activity.
Protocol: Virus Yield Reduction Assay
-
Cell Infection and Treatment: Seed susceptible cells in multi-well plates. Infect the cells with a high multiplicity of infection (MOI) to ensure that nearly all cells are infected.[11] After viral adsorption, wash the cells and add a medium containing serial dilutions of the thiazolide derivative.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, collect the cell culture supernatants. For intracellular viruses, cells may need to be lysed (e.g., through freeze-thaw cycles) to release the progeny virions.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The IC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.
Cytopathic Effect (CPE) Inhibition Assay
For many viruses, infection leads to morphological changes in the host cells, known as the cytopathic effect (CPE).[13] The CPE inhibition assay is a high-throughput method to screen for antiviral compounds that protect cells from virus-induced death.
Protocol: CPE Inhibition Assay
-
Cell Seeding and Infection: Seed cells in a 96-well plate. Infect the cells with a viral dose that causes significant CPE within 2-4 days.
-
Compound Treatment: Immediately after infection, add serial dilutions of the thiazolide derivatives to the wells.
-
Incubation: Incubate the plates until CPE is evident in the virus control wells.
-
Assessment of Cell Viability: Quantify cell viability using a colorimetric method such as the MTT or MTS assay, or by staining with a vital dye like neutral red.[14]
-
Data Analysis: The IC50 is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
Mechanistic Assays
To further understand how a thiazolide derivative inhibits viral replication, mechanistic assays can be employed.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.[13] The compound is added at different time points before, during, or after viral infection.
Protocol: Time-of-Addition Assay
-
Experimental Setup:
-
Pre-treatment: Treat cells with the compound for a set period before infection, then remove the compound before adding the virus.
-
Co-treatment: Add the compound and virus to the cells simultaneously.
-
Post-treatment: Add the compound at various time points after infection.
-
-
Quantification of Viral Replication: At the end of the experiment, quantify viral replication using a suitable method, such as a yield reduction assay or qRT-PCR for viral RNA.
-
Data Interpretation:
-
Inhibition in the pre-treatment phase suggests an effect on viral entry.
-
Inhibition in the co-treatment phase points to an effect on attachment or entry.
-
Inhibition in the post-treatment phase indicates an effect on post-entry steps such as genome replication, protein synthesis, or virion assembly.
-
Logical Flow of Time-of-Addition Assay
Caption: Interpreting results from a time-of-addition assay.
Reporter Gene Assay
Reporter gene assays are valuable tools for studying the effect of compounds on specific viral processes, such as transcription and replication, in a high-throughput manner.[15][16][17] These assays utilize a recombinant virus or a replicon system that expresses a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a viral promoter.
Protocol: Luciferase-Based Reporter Assay
-
Cell Transfection/Infection: Use cells that are stably or transiently transfected with a viral replicon plasmid expressing a luciferase reporter gene. Alternatively, infect cells with a recombinant virus expressing the reporter gene.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazolide derivatives.
-
Incubation: Incubate the cells for a period sufficient for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: The IC50 is the concentration of the compound that reduces reporter gene expression by 50%.
Data Interpretation and Reporting
The antiviral activity of a compound is often expressed as its selectivity index (SI), which is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window for the compound.
Summary of Key Parameters
| Parameter | Description | Assay |
| CC50 | 50% Cytotoxic Concentration | MTT/MTS Assay |
| IC50 | 50% Inhibitory Concentration | Plaque Reduction, Yield Reduction, CPE Inhibition, Reporter Assay |
| SI | Selectivity Index (CC50/IC50) | Calculated |
Conclusion
The in vitro evaluation of thiazolide derivatives requires a multi-faceted approach, beginning with a thorough assessment of cytotoxicity, followed by robust primary efficacy assays. Mechanistic studies, such as the time-of-addition and reporter gene assays, can provide valuable insights into the mode of action of these promising antiviral candidates. The protocols outlined in this guide provide a solid framework for the comprehensive in vitro characterization of thiazolide derivatives, paving the way for the development of novel host-targeted antiviral therapies.
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Preparation of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide stock solutions
Application Note: Preparation and Handling of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide Stock Solutions
Introduction & Chemical Identity
Compound: 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide Class: Nitrothiazole Benzamide / Thiazolide Derivative Molecular Formula: C₁₀H₅Cl₂N₃O₃S Molecular Weight: 318.13 g/mol
This protocol details the standardized preparation of high-integrity stock solutions for 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide , a synthetic small molecule belonging to the thiazolide class. Structurally related to Nitazoxanide and other nitrothiazole benzamides, this compound is characterized by a lipophilic dichlorobenzamide moiety linked to a nitro-substituted thiazole ring .
Research applications for this chemical class typically include antimicrobial screening, antiviral assays, and investigation as Zinc-Activated Channel (ZAC) antagonists . Due to the presence of the nitro group and the dichlorophenyl ring, the compound exhibits low aqueous solubility and potential photosensitivity , necessitating specific handling to prevent precipitation or degradation during storage and experimental use.
Core Directive: Physicochemical Properties & Solubility Profile
Successful experimentation relies on understanding the limitations of the compound in solution. The following data is derived from structural analogs (e.g., 2,4-dichloro isomers and Nitazoxanide) to guide optimal solvent selection.
Table 1: Solubility & Stability Profile
| Solvent System | Solubility Limit (Approx.) | Stability | Usage Recommendation |
| DMSO (Anhydrous) | > 50 mM | High (Weeks at -20°C) | Primary Stock Solvent. Recommended for long-term storage. |
| DMF | > 50 mM | High | Alternative stock solvent if DMSO is incompatible with downstream assays. |
| Ethanol (100%) | ~ 5–10 mM | Moderate | Secondary solvent. Evaporation risk affects concentration accuracy. |
| Water / PBS | < 10 µM | Low (Precipitation risk) | Do NOT use for stock. Only for final dilution in assay. |
Critical Insight: The 2,5-dichloro substitution pattern increases lipophilicity compared to unsubstituted benzamides. Direct dissolution in aqueous buffers will result in immediate precipitation and inaccurate dosing. Always use a "solvent-shift" method (DMSO stock
Aqueous buffer).
Materials & Equipment
-
Compound: 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (Solid powder, >95% purity).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9% (Sigma-Aldrich or equivalent).-
Why Anhydrous? Water in DMSO promotes hydrolysis of amides over long storage periods.
-
-
Vials: Amber glass vials (2 mL or 4 mL) with PTFE-lined screw caps.
-
Why Amber? Nitro-aromatics are susceptible to photo-reduction .
-
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.
Protocol: Preparation of 50 mM Stock Solution
This protocol describes the preparation of 1 mL of a 50 mM stock solution . Adjust volumes proportionally for different needs.
Step 1: Calculation & Weighing
Calculate the required mass using the formula:
-
Equilibrate the compound vial to room temperature before opening to prevent condensation.
-
Weigh approximately 15.9 mg of the powder into a tared amber glass vial.
-
Record the exact mass (e.g., 16.05 mg).
-
Back-calculate the required DMSO volume to achieve exactly 50 mM:
Example: If 16.05 mg is weighed:
Step 2: Dissolution
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Sonicate in an ultrasonic water bath for 5–10 minutes at room temperature.
-
Visual Check: Ensure no solid particles remain on the bottom or walls. The solution should be clear and yellow-tinted.
-
Step 3: Aliquoting & Storage
-
Divide the stock into small aliquots (e.g., 50–100 µL) in sterile amber microtubes.
-
Causality: Repeated freeze-thaw cycles introduce moisture and can cause crystal growth (Ostwald ripening), altering the effective concentration.
-
-
Seal tubes with Parafilm if storing for >6 months.
-
Store at -20°C or -80°C.
Experimental Workflow & QC (Visualized)
The following diagram illustrates the critical path from solid powder to assay plate, highlighting quality control checkpoints to ensure data integrity.
Figure 1: Workflow for the preparation and validation of nitrothiazole benzamide stock solutions.
Troubleshooting & Self-Validating Systems
To ensure Trustworthiness , every researcher should implement these self-checks:
Issue: Precipitation upon dilution into aqueous media
-
Mechanism: The "crash-out" effect occurs when the hydrophobic benzamide encounters a high-dielectric environment (water).
-
Solution:
-
Intermediate Dilution Step: Do not dilute 50 mM stock directly to 10 µM in media (1:5000 dilution). Instead, perform a serial dilution in DMSO first (e.g., 50 mM
5 mM), then dilute into media. This improves mixing kinetics. -
Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to minimize solvent toxicity, but ensure it is high enough to keep the compound solubilized if working near the solubility limit.
-
Use Surfactants: If the assay permits, adding 0.05% Tween-20 or BSA to the buffer can stabilize the compound.
-
Issue: Color change (Darkening)
-
Mechanism: Photolytic degradation of the nitro group or oxidation of the thiazole ring.
-
Action: Discard the aliquot. Prepare fresh stock from powder. Ensure all future handling is done under low light or in amber vessels.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Nitazoxanide (Analog Reference). Retrieved from [Link]
-
Jensen, A. A., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC).[1] Semantic Scholar. Retrieved from [Link]
-
Ketcham, R., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure and Properties. MDPI Molecules. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of N-(5-nitrothiazol-2-yl)benzamides
Introduction & Scientific Rationale
The synthesis of N-(5-nitrothiazol-2-yl)benzamides represents a critical workflow in the development of antimicrobial and antiviral pharmacophores. This scaffold acts as a bioisostere for various antiparasitic agents (e.g., Nitazoxanide derivatives) and has recently gained prominence as a SARS-CoV-2 Mpro inhibitor.
The Synthetic Challenge
The core precursor, 2-amino-5-nitrothiazole , presents a significant synthetic hurdle. The nitro group at the C5 position exerts a strong electron-withdrawing effect (
-
Conventional Thermal Methods: Often require extended reflux times (12–24 hours) in toxic solvents (pyridine, benzene) with variable yields (30–60%) due to thermal decomposition of the nitro-heterocycle.
-
Microwave-Assisted Synthesis (MWI): Offers a superior alternative by overcoming the activation energy barrier through dipolar polarization. MWI allows for reaction completion in minutes with higher purity, essential for high-throughput library generation in drug discovery.
Reaction Mechanism & Strategy
The formation of the amide bond involves the nucleophilic attack of the thiazole amine nitrogen onto the carbonyl carbon of the benzoyl chloride.
Mechanistic Pathway[1][2]
-
Activation: The microwave field couples with the polar solvent (e.g., Acetonitrile, DMF) and the ionic transition state, stabilizing the zwitterionic intermediate.
-
Nucleophilic Attack: The 2-amino-5-nitrothiazole attacks the benzoyl chloride. The base (TEA or Pyridine) acts as an HCl scavenger, driving the equilibrium forward.
-
Elimination: Chloride is eliminated, restoring the carbonyl double bond to form the stable amide.
Graphviz Diagram: Reaction Workflow
Caption: Operational workflow for the microwave-assisted synthesis of N-(5-nitrothiazol-2-yl)benzamides, highlighting critical control points.
Experimental Protocols
Protocol A: Standard Library Synthesis (Acid Chloride Method)
Best for: High-throughput synthesis of diverse analogs.
Materials
-
Amine: 2-Amino-5-nitrothiazole (1.0 equiv)[1]
-
Acylating Agent: Substituted Benzoyl Chloride (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv) or Pyridine (1.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF (Dry)
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave vial, dissolve 2-amino-5-nitrothiazole (145 mg, 1.0 mmol) in dry MeCN (3 mL).
-
Addition: Add Triethylamine (167 µL, 1.2 mmol). Stir for 1 minute.
-
Reagent Addition: Dropwise add the specific Benzoyl Chloride (1.1 mmol). Note: Exothermic reaction; handle with care.
-
Sealing: Cap the vial with a crimp top containing a PTFE/silicone septum.
-
Irradiation: Program the microwave reactor:
-
Temperature: 100°C
-
Time: 10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup:
-
Cool the vial to ambient temperature (compressed air cooling).
-
Pour the reaction mixture into ice-cold water (15 mL) with vigorous stirring.
-
The product will precipitate as a solid.[1]
-
-
Purification: Filter the precipitate, wash with water (
) to remove TEA·HCl salts, and wash with cold ethanol ( ). Recrystallize from Ethanol/DMF if necessary.
Protocol B: Green Synthesis (Direct Carboxylic Acid Coupling)
Best for: Avoiding corrosive acid chlorides; utilizing sensitive carboxylic acids.
-
Reagents: 2-Amino-5-nitrothiazole (1.0 mmol), Carboxylic Acid (1.1 mmol), T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 equiv), Pyridine (2.0 equiv).
-
MW Conditions: 120°C for 20 minutes in EtOAc or MeCN.
-
Advantage: T3P is a non-toxic coupling agent that produces water-soluble byproducts, simplifying workup.
Results & Discussion
Yield Comparison: Conventional vs. Microwave
The electron-deficient nature of the 5-nitrothiazole ring makes the amine a poor nucleophile. Conventional heating often fails to drive the reaction to completion, resulting in lower yields and difficult purification.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) |
| Solvent | Benzene / Pyridine | Acetonitrile |
| Temperature | 80°C (Reflux) | 100–120°C |
| Time | 12 – 24 Hours | 10 – 15 Minutes |
| Yield (Avg) | 45 – 60% | 85 – 96% |
| Purity (Crude) | Low (Requires Chromatography) | High (Precipitation sufficient) |
| Green Score | Low (Toxic solvents) | High (Energy efficient, greener solvents) |
Characterization Data (Representative)
-
Compound: 4-Methyl-N-(5-nitrothiazol-2-yl)benzamide[2]
-
H NMR (500 MHz, DMSO-
): 13.40 (s, 1H, NH), 8.65 (s, 1H, Thiazole-H), 8.05 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 2.40 (s, 3H, CH ). -
Interpretation: The downfield shift of the amide NH proton (
13.4 ppm) confirms the formation of the amide bond and the electron-withdrawing influence of the nitrothiazole ring.
Troubleshooting & Critical Control Points
"No Reaction" or Low Yield
-
Cause: The 5-nitro group deactivates the amine significantly.
-
Solution: Increase MW temperature to 130°C. Switch solvent to DMF (Dimethylformamide) to improve solubility and energy absorption (high tan
). Use a stronger base like NaH (carefully) if pyridine/TEA fails.
Product Decomposition (Darkening)
-
Cause: Thermal instability of the nitro group at high temperatures (>150°C).
-
Solution: Reduce temperature to 80°C and extend time to 30 mins. Ensure inert atmosphere (Nitrogen purge) before sealing the vial.
Solubility Issues
-
Observation: Reactants do not dissolve in MeCN.
-
Solution: Use a co-solvent system: THF/DMF (4:1) . The 5-nitrothiazole scaffold is hydrophobic; DMF ensures homogeneity which is crucial for uniform microwave heating.
Safety & Waste Management
-
Benzoyl Chlorides: Lachrymators and corrosive. Handle in a fume hood.
-
Microwave Vials: Never heat a sealed vessel without a pressure release limit. Ensure the vial is rated for the target pressure (typically <20 bar for standard reactions).
-
Waste: Dispose of halogenated organic waste (DCM, if used) and aqueous basic waste separately.
References
-
Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
-
Nitazoxanide, tizoxanide and a new analogue [4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide; NTB] inhibit the growth of kinetoplastid parasites. Source:[3] Journal of Antimicrobial Chemotherapy (2009).
-
Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Source: Semantic Scholar (2008).
-
Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2009).[4]
Sources
- 1. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 2. Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide synthesis
The following technical support guide is designed for researchers encountering difficulties in the synthesis of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide .
This guide moves beyond generic advice, addressing the specific electronic and steric challenges inherent to coupling electron-deficient aminothiazoles with sterically hindered benzoyl chlorides.
Topic: Optimization of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide Synthesis Ticket Type: Advanced Troubleshooting & Protocol Optimization
Core Analysis: Why This Reaction Fails
Before troubleshooting, understand the "Chemical Personality" of your reagents. This is not a standard amide coupling; it is a battle against electronics and sterics.
-
The Nucleophile (2-amino-5-nitrothiazole): This is an exceptionally weak nucleophile. The nitro group at the C5 position pulls electron density from the ring, and the thiazole nitrogen further delocalizes the lone pair of the exocyclic amine. It resists attacking electrophiles.
-
The Electrophile (2,5-dichlorobenzoyl chloride): While acid chlorides are generally reactive, the chlorine atom at the ortho (2-position) creates significant steric hindrance, blocking the attack trajectory of the incoming amine.
The Result: Standard conditions (DCM/TEA at Room Temp) will likely result in <10% yield or recovered starting material. You must force the reaction using thermal energy and high-solubility solvents.
Troubleshooting Guide (Q&A Format)
Issue 1: "I am getting low yields (<30%) and recovering unreacted amine."
Diagnosis: The reaction kinetics are too slow due to the weak nucleophilicity of the amine. Solution: You need to increase the collision frequency and energy, or deprotonate the amine.
-
Option A (Thermal Boost): Switch solvent from Dichloromethane (DCM) to Acetonitrile (MeCN) or THF . Heat to reflux (80°C for MeCN). The higher temperature overcomes the activation energy barrier set by the steric hindrance.
-
Option B (Catalytic Activation): Add 10-20 mol% of DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak amine than the acid chloride itself.
-
Option C (The "Nuclear" Option - NaH): If thermal methods fail, use Sodium Hydride (NaH) in dry THF to deprotonate the amine before adding the acid chloride. This converts the weak neutral amine (
) into a potent amide anion nucleophile ( ).
Issue 2: "The reaction mixture turns into a thick sludge/slurry, and stirring stops."
Diagnosis: Solubility Failure. 2-amino-5-nitrothiazole is poorly soluble in non-polar solvents, and the product is even less soluble. Solution:
-
Solvent Switch: Move to DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . These polar aprotic solvents will keep the nitro-thiazole in solution, allowing the reaction to proceed homogeneously.
-
Dilution: Ensure your concentration is not exceeding 0.2 M.
Issue 3: "My product is brown/black and sticky, not the expected solid."
Diagnosis: Decomposition or trapped solvent (DMF/Pyridine). Nitro-thiazoles are light-sensitive and can degrade under prolonged harsh heating. Solution:
-
Workup Modification: Do not rotovap DMF to dryness (requires high heat). Instead, pour the reaction mixture into ice-cold dilute HCl (0.5 M) . The product should precipitate as a solid while the DMF and pyridine/base stay in the aqueous phase.
-
Purification: Recrystallize from Acetonitrile or Ethanol . Avoid column chromatography if possible, as the product may streak or degrade on silica.
Optimized Experimental Protocols
These protocols are self-validating: if the color changes or precipitation described does not occur, stop and check your reagents.
Protocol A: The "Gold Standard" (Reflux in Acetonitrile)
Best for scalability and initial attempts.
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[1]
-
Dissolution: Add 2-amino-5-nitrothiazole (1.0 equiv) and Acetonitrile (anhydrous, 10 mL/mmol). Stir until mostly suspended/dissolved.
-
Base Addition: Add Pyridine (1.2 equiv) or Triethylamine (1.5 equiv).
-
Checkpoint: The solution may darken slightly.
-
-
Electrophile Addition: Add 2,5-dichlorobenzoyl chloride (1.1 equiv) dropwise.
-
Note: If solid, dissolve in minimal MeCN first.
-
-
Reaction: Heat to Reflux (80–82°C) for 4–6 hours.
-
Checkpoint: The suspension should change appearance (often clearing then re-precipitating a different solid).
-
-
Workup: Cool to Room Temp (RT). Pour the mixture into Ice Water (50 mL) . Stir vigorously for 30 mins.
-
Isolation: Filter the precipitate. Wash with water (
), saturated ( ), and cold ethanol ( ). Dry in a vacuum oven at 50°C.
Protocol B: The "Hard Nucleophile" Method (NaH/THF)
Use only if Protocol A yields <40%. Requires strict anhydrous conditions.
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH (60% in oil, 1.2 equiv) in dry THF . Cool to 0°C.[1]
-
Amine Addition: Add 2-amino-5-nitrothiazole (1.0 equiv) in dry THF dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins.
-
Checkpoint: Evolution of
gas (bubbling) must be observed. The solution often turns deep red/orange (formation of the amide anion).
-
-
Acylation: Cool back to 0°C. Add 2,5-dichlorobenzoyl chloride (1.1 equiv) dropwise.
-
Completion: Warm to RT and stir for 2–3 hours.
-
Quench: Carefully add drops of Methanol to quench excess NaH, then pour into ice water/HCl. Filter as above.
Comparative Data & Decision Logic
| Variable | Standard Conditions (DCM/RT) | Optimized Conditions (MeCN/Reflux) | High-Force Conditions (NaH/THF) |
| Solubility | Poor (Heterogeneous) | Good (at reflux) | Excellent |
| Reaction Time | 24+ Hours (Incomplete) | 4–6 Hours | 2–3 Hours |
| Est. Yield | < 15% | 65–80% | 75–90% |
| Purity Profile | High SM recovery | Good (Precipitation) | Moderate (Oil removal needed) |
Decision Logic Diagram (Workflow)
Figure 1: Decision tree for selecting the optimal synthesis pathway based on solubility and initial yield results.
References
-
Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide. Source: National Institutes of Health (PMC). Relevance: Describes the successful synthesis of the closest structural analog using the Acetonitrile reflux method. URL:[Link]
-
Uphill battles in amide couplings (Troubleshooting Electron-Deficient Amines). Source: Amphoteros / Common Organic Chemistry Forums. Relevance: Discusses the use of AgCN and specific solvent systems for hindered/deficient amines. URL:[Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-...benzamide. Source: MDPI (Molecules). Relevance: Provides protocols for dichlorobenzamide derivatives and precipitation workups using sodium thiosulfate/water. URL:[Link]
-
2-Amino-5-nitrothiazole Properties and Solubility. Source: PubChem / Sigma-Aldrich Technical Data. Relevance: Confirms solubility profiles (soluble in DMF/DMSO, sparingly in water) essential for solvent selection. URL:[Link]
Sources
Solubility issues with 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide in DMSO
A Guide to Overcoming Solubility & Stability Challenges in DMSO
Welcome to the technical support guide for 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting for common solubility and stability issues encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions for research applications. We will explore the physicochemical rationale behind these challenges and offer validated protocols to ensure the accuracy and reproducibility of your experiments.
Understanding the Molecule: Why Solubility is a Challenge
2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a complex organic molecule whose structure inherently predicts solubility challenges. Its key features include:
-
Two Aromatic Rings: The dichlorinated benzene ring and the nitro-substituted thiazole ring are largely hydrophobic, which significantly limits aqueous solubility.
-
Crystalline Nature: Molecules with rigid, planar structures tend to pack efficiently into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces during dissolution.[1]
-
Polar Groups: While the amide linkage and nitro group add some polarity, their contribution is often insufficient to overcome the hydrophobicity of the overall structure.
DMSO is the solvent of choice for such compounds due to its powerful, polar aprotic nature, which can dissolve a wide array of both polar and nonpolar molecules.[2][3] However, even in DMSO, achieving a stable, high-concentration stock solution can be difficult and requires careful technique.
Frequently Asked Questions (FAQs)
Q1: My compound powder is not dissolving in DMSO at room temperature. What should I do?
A1: This is the most common issue and is often due to the high crystal lattice energy of the compound and insufficient kinetic energy at room temperature. The initial troubleshooting steps involve increasing the energy of the system to facilitate dissolution. We recommend a sequential approach of gentle warming and sonication.[4] If the compound remains insoluble, you may be attempting to create a supersaturated solution. Detailed protocols are provided in the Troubleshooting Guides section.
Q2: What is the maximum reliable stock concentration I can expect to achieve in DMSO?
Q3: I successfully dissolved the compound, but it precipitated after being stored at -20°C. Why did this happen?
A3: This is likely due to a combination of two factors. First, you may have created a supersaturated solution that was only kinetically stable at room temperature. Upon cooling, the solubility limit decreases, causing the compound to crystallize out. Second, DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[2] Water contamination significantly decreases DMSO's solvating power for hydrophobic compounds and can trigger precipitation, an effect that is exacerbated by freeze-thaw cycles.[7][8]
Q4: My DMSO stock solution is clear, but the compound "crashes out" when I dilute it into my aqueous assay buffer. What's wrong?
A4: This is a classic problem known as precipitation upon dilution. While your compound is soluble in 100% DMSO, it is poorly soluble in the final aqueous environment of your assay.[9][10] When you add the DMSO stock to the buffer, the DMSO concentration is drastically lowered (typically to <0.5%), and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate.[10][11]
Q5: Could the compound be degrading in DMSO?
A5: Yes, this is a critical consideration. The 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide structure contains a thiazole ring. The sulfur atom in this ring is susceptible to oxidation by DMSO, especially over time or when exposed to heat and light, forming a thiazole S-oxide or S-dioxide.[12] Such chemical modifications can alter the compound's biological activity and are a source of experimental irreproducibility.[12][13]
In-Depth Troubleshooting Guides
Guide 1: Protocol for Enhancing Solubility
If your compound does not dissolve at room temperature, follow this validated, step-wise protocol.
Rationale: This protocol systematically increases the energy input to overcome the compound's crystal lattice energy, which is the primary barrier to dissolution.[1]
Materials:
-
2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide powder
-
High-purity, anhydrous DMSO (≤0.05% water)
-
Sterile microcentrifuge tube or glass vial
-
Vortex mixer
-
Water bath sonicator
-
Water bath or heat block set to 37°C
Protocol Steps:
-
Preparation: Weigh the desired amount of compound into a vial. Add the calculated volume of anhydrous DMSO to reach your target concentration (e.g., 10 mM).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 2 minutes at room temperature. Visually inspect for undissolved particles.
-
Gentle Warming: If particles remain, place the vial in a 37°C water bath for 10-15 minutes.[9] This increases molecular motion and can significantly improve solubility. Caution: Avoid excessive heat, as temperatures above 150°C can cause DMSO to decompose, and prolonged heating can degrade the compound.[14][15][16]
-
Post-Warming Agitation: Remove the vial from the heat source and immediately vortex for another 1-2 minutes.
-
Sonication: If the solution is still not clear, place the vial in a bath sonicator for 5-10 minutes.[9] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that physically breaks apart compound aggregates and enhances dissolution.[17][18][19]
-
Final Inspection: After sonication, visually inspect the solution. A successfully prepared stock should be a clear, homogenous solution with no visible particulates. If solids remain, the desired concentration is likely above the compound's solubility limit.
Troubleshooting Workflow Diagram
Caption: Step-by-step workflow for dissolving challenging compounds in DMSO.
Guide 2: Best Practices for Stock Solution Storage
Rationale: Proper storage is critical to prevent compound precipitation and degradation, ensuring the long-term integrity and accuracy of your stock solution.[2][6]
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions. Water is a major cause of compound precipitation from DMSO.[2][7]
-
Aliquot for Single Use: Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This is the most effective way to avoid repeated freeze-thaw cycles, which promote water absorption and can lead to precipitation.[5][11]
-
Optimal Storage Temperature: For long-term storage (months), -80°C is recommended. For short-term storage (weeks), -20°C is acceptable.[2][5] Note: DMSO freezes at 18.5°C (65.3°F), so storing at 4°C is not recommended as it can cause the compound to crystallize out as the DMSO solidifies.[9]
-
Proper Thawing: When ready to use an aliquot, thaw it completely at room temperature and vortex gently to ensure the solution is homogeneous before opening the cap. This prevents atmospheric moisture from condensing into the cold solution.
Data Summary Table: DMSO Properties and Recommendations
| Parameter | Recommended Value / Guideline | Rationale & Reference |
| DMSO Purity | Anhydrous (e.g., ≤0.05% water) | Water significantly reduces solubility of hydrophobic compounds and promotes precipitation.[2][7] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Lowers kinetic energy to slow degradation pathways and prevent solvent evaporation.[2][5] |
| Freeze-Thaw Cycles | Minimize; aliquot for single use | Repeated cycles increase water absorption and can lead to compound precipitation.[5][7][11] |
| Final Assay [DMSO] | ≤ 0.5% (immortalized cells)≤ 0.1% (primary cells) | High concentrations of DMSO can be cytotoxic and interfere with assay components.[10][11] |
| Warming Temperature | 37°C - 50°C | Increases kinetic energy to aid dissolution without causing significant compound/solvent degradation.[9] |
Guide 3: Mitigating Precipitation in Aqueous Buffers
Rationale: To prevent the compound from "crashing out," the transition from a 100% organic solvent environment to a primarily aqueous one must be managed carefully.
-
Optimize Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. It is often preferable to perform intermediate dilutions in 100% DMSO before the final dilution into the aqueous medium.[9][11]
-
Use Co-solvents: If your experimental system permits, including a small percentage of a water-miscible organic co-solvent or a surfactant in the final assay buffer can help maintain solubility.[20][21][22] Always run a vehicle control to ensure the co-solvent does not affect the assay.
-
Protein-Containing Media: Whenever possible, make the final dilution directly into your complete cell culture medium. Proteins like albumin can act as carriers for hydrophobic compounds and help maintain their solubility.[10]
Factors Affecting Compound Stability in DMSO
Caption: Key environmental factors that can compromise the integrity of the DMSO stock solution.
References
- Envirostar. (2023, April 21).
- Envirostar. (2023, May 15).
- BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting CFMMC Solubility in DMSO.
- Envirostar. (2026, February 9).
- PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
- BenchChem. (n.d.).
- Hielscher Ultrasonics. (2020, April 21).
- Selleckchem.com. (n.d.). Frequently Asked Questions.
- ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?.
- Ziath. (n.d.).
- ResearchGate. (2006, May 10).
- gChem. (n.d.). DMSO Physical Properties.
- PharmaCompass. (2026, February 9).
- WuXi AppTec DMPK. (2024, March 15).
- Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions.
- BenchChem. (n.d.). improving the stability of thiazole compounds in DMSO for long-term storage.
- PMC. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
- BenchChem. (n.d.). overcoming solubility issues of 7-Nitrobenzo[d]thiazol-2(3H)-one in aqueous buffers.
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- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 17. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
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- 19. researchgate.net [researchgate.net]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 22. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing Purification of Hydrophobic Thiazolide Derivatives
Welcome to the Technical Support Center for the purification of hydrophobic thiazolide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. We understand the unique challenges posed by the hydrophobic nature of these compounds and have structured this resource to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying hydrophobic thiazolide derivatives?
A1: The principle challenges stem from their poor aqueous solubility and tendency to aggregate.[1] This can lead to difficulties in dissolution for chromatographic loading, streaking on silica gel, and challenges in finding suitable crystallization solvents. Additionally, their hydrophobic nature can cause strong, sometimes irreversible, binding to reversed-phase silica, leading to low recovery.[2]
Q2: Which chromatographic technique is generally most effective for these compounds?
A2: Reversed-phase flash chromatography is often the most effective technique.[3][4] It separates compounds based on their hydrophobicity, which is the defining characteristic of this class of molecules. By using a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (typically a water/organic solvent mixture), you can achieve high-resolution separations.[5]
Q3: My hydrophobic thiazolide derivative is insoluble in the initial mobile phase for reversed-phase chromatography. What should I do?
A3: This is a common issue. You can dissolve your crude product in a small amount of a strong, water-miscible organic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) before adsorbing it onto a small amount of silica gel or C18 sorbent for dry loading. This technique prevents the compound from precipitating upon injection.
Q4: Can I use normal-phase (silica gel) chromatography?
A4: Yes, normal-phase chromatography is a viable option, and is frequently mentioned in the synthesis of thiazolidinone derivatives.[6][7] However, the highly hydrophobic nature of your compounds might lead to poor solubility in non-polar solvents and potential for strong interactions with the polar silica surface, which can cause tailing or irreversible adsorption. A well-optimized solvent system is crucial for success.
Q5: What are the key considerations for crystallizing hydrophobic thiazolide derivatives?
A5: The key is finding a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Due to their hydrophobicity, single-solvent systems can be challenging to find. Often, a binary solvent system (e.g., a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not) is more effective. Slow cooling is also critical to allow for the formation of a pure crystal lattice.[1]
Troubleshooting Guides
Scenario 1: Issues with Reversed-Phase Flash Chromatography
Problem: Low or no recovery of the compound from the column.
-
Underlying Cause & Scientific Explanation: The hydrophobic nature of your thiazolide derivative is causing it to bind too strongly to the C18 stationary phase. The organic content of your mobile phase gradient may not be high enough to overcome these hydrophobic interactions and elute the compound.
-
Troubleshooting Protocol:
-
Increase Organic Modifier Concentration: If your gradient ends at 95% acetonitrile or methanol, try extending it to 100% and holding for several column volumes.
-
Change Organic Modifier: Acetonitrile and methanol are common, but other water-miscible solvents like isopropanol or THF have different selectivities and can be more effective at disrupting strong hydrophobic interactions.
-
Elevate Column Temperature: Increasing the temperature (e.g., to 40-60°C) can decrease solvent viscosity and enhance the solubility of your compound in the mobile phase, which can aid in elution.
-
Problem: Poor separation between the product and a closely-eluting impurity.
-
Underlying Cause & Scientific Explanation: The mobile phase is not providing sufficient selectivity to resolve compounds with very similar hydrophobicities.
-
Troubleshooting Protocol:
-
Flatten the Gradient: A shallower gradient during the elution of your compound of interest increases the resolution between closely eluting peaks.
-
Modify the Aqueous Component: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can alter the ionization state of your compound or impurities, which can significantly impact retention time and selectivity.
-
Switch the Organic Modifier: Changing from methanol to acetonitrile, or vice versa, can alter the elution order and improve separation due to different solvent-solute interactions.
-
Scenario 2: Challenges with Normal-Phase (Silica Gel) Flash Chromatography
Problem: The compound streaks down the column, resulting in poor separation and broad peaks.
-
Underlying Cause & Scientific Explanation: This is often due to either poor solubility of the compound in the chosen eluent or strong, non-ideal interactions with the acidic silanol groups on the silica surface.
-
Troubleshooting Protocol:
-
Improve Solubility in the Eluent: Consider a different solvent system. If your compound is poorly soluble in a hexane/ethyl acetate system, a more polar or aprotic solvent like dichloromethane might be a better choice as the primary solvent.
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica gel, reducing strong interactions and minimizing tailing.
-
Dry Loading: If the compound is not fully soluble in the loading solvent, it can lead to streaking. Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. This can then be loaded onto the column.[8]
-
Scenario 3: Crystallization Difficulties
Problem: No crystals form upon cooling.
-
Underlying Cause & Scientific Explanation: The solution is not supersaturated, meaning there is too much solvent, or nucleation has not been initiated.
-
Troubleshooting Protocol:
-
Induce Supersaturation: Gently evaporate some of the solvent to increase the concentration of your compound.[1]
-
Promote Nucleation:
-
Drastic Cooling: Place the solution in an ice bath or even a freezer to dramatically decrease the solubility.
-
Problem: The compound "oils out" instead of forming crystals.
-
Underlying Cause & Scientific Explanation: The compound is coming out of solution at a temperature above its melting point, or the solution is too concentrated, leading to rapid precipitation as a liquid.
-
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent to slightly increase the total volume. Allow it to cool more slowly.[1]
-
Change Solvent System: The current solvent may not be ideal. Experiment with different solvent pairs to find one that encourages crystal lattice formation.
-
Lower the Crystallization Temperature: Try cooling the solution to a much lower temperature (e.g., in a refrigerator or freezer) after it has reached room temperature.
-
Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography
This protocol provides a general workflow for purifying a hydrophobic thiazolide derivative.
-
Column Selection: Choose a C18-functionalized silica gel column. The particle size will depend on the required resolution (smaller particles for higher resolution).
-
Mobile Phase Preparation:
-
Solvent A: Deionized water (often with 0.1% formic acid for improved peak shape).
-
Solvent B: HPLC-grade acetonitrile or methanol (also with 0.1% formic acid).
-
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve the crude thiazolide derivative (e.g., 100 mg) in a minimal amount of a suitable solvent (e.g., 1-2 mL of dichloromethane or DMF).
-
Add 2-3 times the mass of C18 silica sorbent to the solution.
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
Chromatography Execution:
-
Equilibrate the column with your starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Load the prepared dry sample onto the column.
-
Run a gradient elution. A typical gradient might be from 5% to 100% Solvent B over 20-30 column volumes.
-
Monitor the elution using a UV detector.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Binary Solvent Crystallization
This protocol outlines a method for crystallizing a hydrophobic thiazolide derivative that is difficult to crystallize from a single solvent.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone).
-
Identify a "bad" or "anti-solvent" in which your compound is poorly soluble (e.g., hexanes, heptane, or water). The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude, solid compound in an Erlenmeyer flask.
-
Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process, you can place the flask in an insulated container.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Thiazolidinone Derivatives
| Chromatography Mode | Stationary Phase | Common Eluent System | Application Notes |
| Normal-Phase | Silica Gel | Ethyl acetate / n-hexane | A good starting point for many thiazolidinone derivatives. The ratio is adjusted based on polarity.[6] |
| Normal-Phase | Silica Gel | Dichloromethane / Methanol | Useful for more polar derivatives that require a stronger eluent. |
| Reversed-Phase | C18 Silica | Water / Acetonitrile | Excellent for separating based on hydrophobicity. Often used with a gradient.[3][4] |
| Reversed-Phase | C18 Silica | Water / Methanol | An alternative to acetonitrile, offering different selectivity.[3][4] |
Visualizations
Caption: A general workflow for the purification of hydrophobic thiazolide derivatives.
Caption: A decision tree for troubleshooting failed crystallization attempts.
References
-
Kaufmann, L., Kennedy, S. R., Jones, C. D., & Steed, J. W. (2016). Cavity-containing supramolecular gels as a crystallization tool for hydrophobic pharmaceuticals. Chemical Communications, 52(65), 10019-10022. [Link]
- Gholap, A. R., Toti, R. S., Shirazi, F., Deshpande, M. V., & Srinivasan, K. V. (2014). Novel Synthesis of some thiazolidinone derivatives. Research Journal of Pharmaceutical Sciences, 3(4), 1-5.
-
Biotage. (2012). Reversed-Phase Flash Purification. [Link]
-
Mogale, P. N., Shingare, M. S., & Lokhande, P. D. (2020). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 25(22), 5434. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- Google Patents. (n.d.). Methods for crystallization of drugs. (U.S.
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Hoffman, P. S., Sisson, G., & Croxen, M. A. (2010). Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity. ACS Medicinal Chemistry Letters, 2(1), 51-56. [Link]
-
Di Chiacchio, M., Varela, J., & Frank, F. M. (2022). Synthesis and antiplasmodial assessment of nitazoxanide and analogs as new antimalarial candidates. RSC Medicinal Chemistry, 13(2), 221-229. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Ali, S., & Hossain, M. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. chromtech.com [chromtech.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. rjpn.org [rjpn.org]
- 7. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
A Comparative Analysis of Dichlorinated Thiazolide Analogs: Unraveling the Potency of 2,4- and 2,5-Substitution Patterns
For Immediate Release to the Scientific Community
Researchers and drug development professionals are constantly exploring the vast chemical space of heterocyclic compounds for novel therapeutic agents. Among these, thiazolide analogs have emerged as a promising scaffold, exhibiting a broad spectrum of biological activities. This guide provides a detailed comparative analysis of the potency of 2,4-dichloro and 2,5-dichloro substituted thiazolide analogs, synthesizing available experimental data to inform future drug discovery efforts. While a significant body of research exists for the 2,4-dichloro substitution pattern, a notable data gap persists for the 2,5-dichloro analogs, highlighting a critical area for future investigation.
Introduction to Dichlorinated Thiazolides
Thiazolides are a class of synthetic heterocyclic compounds characterized by a thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. The substitution of chlorine atoms on the phenyl ring appended to the thiazolide core significantly influences the molecule's physicochemical properties and, consequently, its biological activity. The position of these chlorine atoms can dramatically alter the compound's potency and selectivity towards various biological targets. This guide focuses on the comparative potency of analogs bearing either a 2,4-dichlorophenyl or a 2,5-dichlorophenyl moiety.
Comparative Potency: A Tale of Two Isomers
The positioning of chlorine atoms on the phenyl ring of thiazolide analogs dictates their electronic and steric properties, which in turn governs their interaction with biological targets.
The Well-Characterized 2,4-Dichlorophenyl Thiazolide Analogs
The 2,4-dichlorophenyl moiety has been extensively incorporated into various thiazolide and thiazolidinone scaffolds, leading to the discovery of compounds with potent antimicrobial and anticancer activities. The presence of chlorine atoms at the ortho and para positions of the phenyl ring appears to be a key determinant of efficacy in several therapeutic areas.
Antimicrobial Activity:
Research has demonstrated that thiazole derivatives bearing a 2,4-dichlorophenyl group exhibit significant antimicrobial properties. For instance, certain 5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triol derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC) for one such compound was reported to be 24.2 µg/ml against S. aureus and 20.2 µg/ml against B. subtilis.[1]
Anticancer Activity:
In the realm of oncology, 2,4-dichlorophenyl substituted thiazolidinones have shown promise as inhibitors of key cancer-related targets. For example, (Z)-5-(2,4-dichlorobenzylidene)thiazolidine-2,4-dione has been utilized as a core structure in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[5] VEGFR-2 is a crucial mediator of angiogenesis, a process vital for tumor growth and metastasis. The inhibitory concentration (IC50) values of these compounds against VEGFR-2 and various cancer cell lines underscore their potential as anticancer agents.
The Enigmatic 2,5-Dichlorophenyl Thiazolide Analogs
In stark contrast to their 2,4-dichloro counterparts, there is a conspicuous absence of publicly available experimental data specifically detailing the potency of 2,5-dichlorophenyl thiazolide analogs. While some studies have explored 2,5-dichloro thienyl-substituted thiazoles, which demonstrated antimicrobial activity, direct comparisons with phenyl-substituted analogs are not available.[6] This data gap represents a significant opportunity for medicinal chemists and pharmacologists to synthesize and evaluate this isomeric series to complete the structure-activity relationship (SAR) landscape of dichlorinated thiazolides.
Structure-Activity Relationship (SAR) Insights
The observed potency of 2,4-dichlorophenyl analogs can be rationalized through SAR principles. The electron-withdrawing nature of the chlorine atoms at the ortho and para positions can influence the overall electron distribution of the molecule, potentially enhancing its binding affinity to target proteins. Furthermore, the steric bulk and substitution pattern can dictate the orientation of the molecule within the binding pocket of an enzyme or receptor.
The lack of data on 2,5-dichloro analogs prevents a direct SAR comparison. However, it is plausible that the altered steric and electronic profile of the 2,5-substitution pattern could lead to different biological activities or a varied potency profile.
Quantitative Data Summary
The following table summarizes the available potency data for 2,4-dichlorophenyl thiazolide analogs from the literature. No corresponding experimental data was found for 2,5-dichlorophenyl analogs.
| Compound Class | Analog Substitution | Target/Organism | Potency Metric | Value | Reference |
| Triazolo-Thiadiazole | 2,4-Dichlorophenyl | S. aureus | MIC | 24.2 µg/ml | [1] |
| Triazolo-Thiadiazole | 2,4-Dichlorophenyl | B. subtilis | MIC | 20.2 µg/ml | [1] |
| Thiazolidine-2,4-dione | (Z)-5-(2,4-dichlorobenzylidene) | VEGFR-2 | IC50 | Not specified in snippet | [5] |
Experimental Protocols
To ensure scientific integrity and enable reproducibility, the following outlines a generalized experimental workflow for assessing the potency of novel thiazolide analogs.
Antimicrobial Potency Assessment (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (2,4-dichloro and 2,5-dichloro thiazolide analogs)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for determining antimicrobial potency (MIC).
Anticancer Potency Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of the test compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Test compounds (2,4-dichloro and 2,5-dichloro thiazolide analogs)
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining anticancer potency (IC50).
Conclusion and Future Directions
The available evidence strongly suggests that 2,4-dichlorophenyl substituted thiazolide analogs are a valuable scaffold for the development of potent antimicrobial and anticancer agents. However, the current understanding of dichlorinated thiazolides is incomplete due to the significant lack of experimental data for the 2,5-dichloro isomers.
To build a comprehensive SAR and guide future drug design, it is imperative that the scientific community undertakes the synthesis and biological evaluation of 2,5-dichlorophenyl thiazolide analogs. Such studies will not only fill a critical knowledge gap but also have the potential to uncover novel compounds with unique therapeutic properties. The experimental protocols outlined in this guide provide a robust framework for conducting these essential investigations.
References
-
Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][2][3] Triazolo[3,4-b][1][3][4] Thiadiazol-3-yl)Benzene-1,2 - Acta Scientific. [Link]
-
Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. [Link]
Sources
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- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Nitrothiazole Benzamides
For Immediate Release
A Deep Dive into the Fragmentation Patterns of Nitrothiazole Benzamides: A Guide for Researchers
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of nitrothiazole benzamides, a class of compounds with significant therapeutic potential.
Introduction: The Significance of Fragmentation Analysis
The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical characterization. For nitrothiazole benzamides, understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in confirming their identity, purity, and metabolic fate.[1][2] The fragmentation pattern generated in a mass spectrometer is a unique molecular fingerprint, revealing the intimate details of a compound's structure. By deciphering these patterns, scientists can confidently identify a molecule and distinguish it from closely related isomers or metabolites.
This guide will explore the key fragmentation pathways of nitrothiazole benzamides, compare the fragmentation of different analogs, and provide a standardized protocol for acquiring high-quality mass spectral data.
Ionization Techniques: A Tale of Two Methods
The choice of ionization technique significantly influences the resulting fragmentation pattern. For nitrothiazole benzamides, two common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This "hard" ionization technique bombards molecules with high-energy electrons, leading to extensive fragmentation.[3][4] The resulting mass spectrum is rich in fragment ions, providing detailed structural information. EI is particularly useful for creating a reproducible fragmentation library for compound identification.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or other adduct ions with minimal fragmentation.[5] To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.[6] In CID, the selected precursor ion is collided with an inert gas, causing it to break apart into product ions.[6][7] This controlled fragmentation is essential for targeted structural analysis and is widely used in modern drug metabolism studies.[2][8]
The choice between EI and ESI depends on the specific analytical goal. EI provides a comprehensive fragmentation map, while ESI-MS/MS allows for more targeted and controlled structural elucidation.
Deciphering the Code: Common Fragmentation Pathways
The fragmentation of nitrothiazole benzamides is governed by the inherent chemical properties of their functional groups. The nitro group, the thiazole ring, and the benzamide moiety each contribute to a series of characteristic bond cleavages.
The Signature of the Nitro Group
A prominent and predictable fragmentation pathway for nitroaromatic compounds is the loss of the nitro group.[9][10] This can occur through two primary mechanisms:
-
Loss of a Nitro Radical (•NO₂): This results in a fragment ion with a mass difference of 46 Da from the molecular ion.
-
Loss of Nitric Oxide (•NO): This leads to a fragment with a mass difference of 30 Da.
The relative abundance of these fragments can provide insights into the electronic environment of the nitro group.
Scission of the Amide Bond
The amide bond is another key site of fragmentation in nitrothiazole benzamides. Cleavage of this bond can occur on either side of the carbonyl group, leading to the formation of characteristic benzoyl and thiazole-containing fragment ions.[11][12]
-
Formation of the Benzoyl Cation: Cleavage of the C-N bond of the amide linkage results in the formation of a resonance-stabilized benzoyl cation.[12] The m/z of this ion will depend on the substituents present on the benzamide ring.
-
Formation of the Nitrothiazole Amine Fragment: Cleavage of the bond between the carbonyl carbon and the thiazole ring can also occur, though it is often less favored.
Ring Fragmentation of the Thiazole Moiety
The thiazole ring itself can undergo fragmentation, although these pathways are often more complex. Common losses from heterocyclic rings include the expulsion of small neutral molecules like hydrogen cyanide (HCN).[9]
The interplay of these fragmentation pathways results in a complex but interpretable mass spectrum that provides a wealth of structural information.
Visualizing Fragmentation: A Mechanistic Overview
To better illustrate the key fragmentation pathways, the following diagram outlines the expected fragmentation of a generic nitrothiazole benzamide.
Caption: Proposed major fragmentation pathways of nitrothiazole benzamides.
Comparative Fragmentation Analysis: The Influence of Substituents
The fragmentation pattern of a nitrothiazole benzamide can be significantly influenced by the nature and position of substituents on the benzamide ring. A comparative analysis of different analogs can reveal valuable structure-fragmentation relationships.
| Substituent (R) on Benzamide | Key Fragment Ion (m/z) | Observed Shift from Unsubstituted | Rationale |
| H | [Benzoyl Cation]+ at m/z 105 | - | Unsubstituted benzoyl fragment. |
| 4-OCH₃ | [4-Methoxybenzoyl Cation]+ at m/z 135 | +30 | Addition of a methoxy group. |
| 4-Cl | [4-Chlorobenzoyl Cation]+ at m/z 139/141 | +34/36 | Isotopic pattern of chlorine. |
| 4-NO₂ | [4-Nitrobenzoyl Cation]+ at m/z 150 | +45 | Addition of a nitro group. |
This table demonstrates how substituents on the benzamide ring lead to predictable shifts in the mass-to-charge ratio of the benzoyl cation fragment. This information can be used to rapidly identify the nature of the substituent in unknown analogs.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To ensure the acquisition of reliable and reproducible fragmentation data, the following experimental protocol is recommended.
Sample Preparation
-
Dissolution: Dissolve the nitrothiazole benzamide sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Mass Spectrometry Parameters
The following are general parameters for analysis using an ESI-QTOF mass spectrometer. These should be optimized for the specific instrument and compound being analyzed.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
Data Acquisition and Analysis
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the protonated molecular ion ([M+H]+).
-
Tandem MS (MS/MS): Select the [M+H]+ ion as the precursor and acquire product ion spectra at various collision energies.
-
Data Interpretation: Analyze the resulting product ion spectra to identify characteristic neutral losses and fragment ions, and propose fragmentation pathways. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of fragment ions, aiding in their identification.[13][14]
Workflow for Fragmentation Analysis
The following diagram illustrates a typical workflow for the fragmentation analysis of nitrothiazole benzamides.
Caption: Experimental workflow for fragmentation analysis.
Conclusion: A Powerful Tool for Structural Elucidation
The mass spectrometry fragmentation patterns of nitrothiazole benzamides provide a rich source of structural information that is indispensable for researchers in drug discovery and development. By understanding the fundamental principles of fragmentation and employing systematic analytical workflows, scientists can confidently characterize these important therapeutic agents. This guide serves as a foundational resource for navigating the complexities of their mass spectral behavior and leveraging this knowledge to accelerate the drug development process.
References
-
Journal of the American Society for Mass Spectrometry. (n.d.). Dissociation of proton-bound complexes and proton affinity of benzamides. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
-
Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
- (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
-
Journal of the American Society for Mass Spectrometry. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
International Journal of Pharmaceutical and Research Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Mass Spectrometry for Metabolite Identification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Retrieved from [Link]
-
(n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ACS Publications. (n.d.). Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. Retrieved from [Link]
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Targeting the Viral Engine: 2,5-Dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide vs. Nitazoxanide
Topic: 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (Compound 10c) vs. Nitazoxanide IC50 Comparison Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Structural Pivot
In the landscape of thiazolide antivirals, Nitazoxanide (NTZ) stands as the broad-spectrum prototype—a "sledgehammer" hitting multiple host and viral targets. However, precision medicinal chemistry has birthed a specialist: 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (referred to herein as Compound 10c ).
While NTZ relies on its active metabolite tizoxanide to modulate host immune pathways (PKR) and block viral entry, Compound 10c represents a structure-based optimization designed to overcome steric hindrances in specific viral pockets, notably the nsP2 protease of alphaviruses like Chikungunya (CHIKV).
This guide objectively compares the inhibitory potential (IC50), mechanism of action (MoA), and structural logic of these two agents, providing a roadmap for researchers investigating next-generation thiazolides.
Chemical Identity & Structural Logic
The core difference lies in the "warhead" attached to the 5-nitrothiazole scaffold. NTZ is a salicylamide (phenol ester), whereas Compound 10c is a di-chlorinated benzamide.
| Feature | Nitazoxanide (NTZ) | Compound 10c |
| IUPAC Name | 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide | 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
| Core Scaffold | Thiazolide (Salicylamide derivative) | Thiazolide (Benzamide derivative) |
| Key Substituent | 2-Acetoxy (-OAc) (Hydrolyzes to -OH) | 2,5-Dichloro (-Cl, -Cl) |
| Lipophilicity | Moderate (LogP ~ 2.4) | High (LogP > 3.5 predicted) |
| Metabolic Fate | Rapidly deacetylated to Tizoxanide | Metabolically stable amide |
| Binding Mode | Hydrogen bonding (via -OH) | Halogen bonding / Hydrophobic packing |
Scientific Insight: The replacement of the hydroxyl/acetyl group with chlorine atoms (Compound 10c) serves two purposes:
-
Metabolic Blockade: It prevents the rapid glucuronidation typical of the phenolic hydroxyl in Tizoxanide.
-
Steric Optimization: In the context of the CHIKV nsP2 protease, the acetyl group of NTZ creates steric clash, preventing deep pocket penetration. The 2,5-dichloro motif fits snugly into the hydrophobic cleft formed by Trp1084 and Tyr1079.
Performance Matrix: IC50 & Biological Activity[1][2][3][4]
The following data contrasts the antiviral potency of both compounds, specifically focusing on Chikungunya Virus (CHIKV) , where Compound 10c has been most rigorously characterized.
Table 1: Comparative Antiviral Potency (CHIKV Model)
| Parameter | Nitazoxanide (NTZ) | Compound 10c | Significance |
| IC50 (Replication) | ~13.1 µM * (Variable) | 8.3 µM | Compound 10c shows superior potency in replication inhibition assays.[1] |
| IC50 (Viral Entry) | ~3.0 µM | Not Primary Target | NTZ excels at blocking entry; 10c targets replication (protease). |
| CC50 (Cytotoxicity) | > 50 µM | > 100 µM | Both exhibit favorable Selectivity Indices (SI). |
| Target | Host-directed (PKR, PFOR) + Viral E1/E2 | Viral nsP2 Protease | 10c is a Direct Acting Antiviral (DAA). |
| Assay System | BHK-21 / Vero Cells | BHK-21 (NanoLuc Reporter) | Direct comparison in Ivanova et al. (2021) context. |
*Note: NTZ IC50 values vary significantly by assay type (Entry vs. Replication). In protease-specific assays, NTZ shows weak or no binding due to steric hindrance.
Mechanistic Divergence
-
Nitazoxanide: Acts as a multitarget agent . It inhibits viral entry by stabilizing the E1-E2 glycoprotein complex and prevents viral maturation. In anaerobes, it inhibits the PFOR enzyme.
-
Compound 10c: Acts as a competitive inhibitor of the nsP2 cysteine protease . The nsP2 protease is essential for processing the viral non-structural polyprotein. 10c blocks the catalytic dyad (Cys1013/His1083).
Visualizing the Mechanism
The following diagram illustrates the divergent pathways of these two thiazolides.
Figure 1: Mechanistic bifurcation. NTZ (red) primarily targets entry and host factors via Tizoxanide. Compound 10c (blue) bypasses metabolic activation to directly lock the viral nsP2 protease.
Experimental Protocol: Validating IC50
To replicate the data comparing these compounds, researchers should utilize a CPE-based reduction assay or a Luciferase Reporter system (e.g., CHIKV-NanoLuc).
Protocol: CHIKV-NanoLuc Inhibition Assay
Objective: Determine IC50 of Compound 10c vs. NTZ in BHK-21 cells.
-
Cell Seeding:
-
Seed BHK-21 cells in 96-well white-bottom plates at
cells/well. -
Incubate 24h at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Dissolve Compound 10c and NTZ in 100% DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1 µM to 100 µM) in DMEM (Final DMSO < 0.5%).
-
-
Infection & Treatment:
-
Infect cells with CHIKV-NanoLuc at MOI 0.1 (Multiplicity of Infection).
-
Simultaneously add compound dilutions to wells (Co-treatment).
-
Include controls: VC (Virus Control, no drug) and CC (Cell Control, no virus).
-
-
Incubation:
-
Incubate for 24 hours. (Note: 10c acts on replication, so 24h is critical for nsP2 effect).
-
-
Readout:
-
Lyse cells using Nano-Glo® Luciferase Assay System.
-
Measure luminescence (RLU).
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Fit curve using non-linear regression (Log(inhibitor) vs. response) to derive IC50.
-
Self-Validating Check:
-
If NTZ IC50 > 20 µM in this assay, it confirms the specific "replication-stage" resistance due to lack of nsP2 binding, contrasting with its lower IC50 in "entry-stage" assays.
References
-
Ivanova, L., et al. (2021). 1,3-Thiazolbenzamide Derivatives as Chikungunya Virus nsP2 Protease Inhibitors.[2] ACS Omega. Link
- Source of Compound 10c structural d
-
Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research.[3][4][5][6] Link
- Authoritative review on NTZ broad-spectrum activity and mechanism.
-
Wang, Y., et al. (2016). Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission.[6] Antiviral Research.[3][4][5][6] Link[6]
- Establishes NTZ IC50 for CHIKV entry inhibition.
Sources
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- 5. drug nitazoxanide ntz: Topics by Science.gov [science.gov]
- 6. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Verification of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: TLC vs. LC-MS
Introduction: The Imperative for Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. The compound 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, a nitrothiazole benzamide derivative structurally related to the broad-spectrum antimicrobial agent Nitazoxanide, serves as a potent example.[1] The presence of impurities—even at trace levels—can originate from starting materials, by-products of synthesis, or degradation and may introduce unforeseen toxicity or alter the compound's pharmacological profile.[2][3]
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[3] Specifically, ICH Q3A(R2) provides a clear directive on the reporting, identification, and qualification of impurities in new drug substances, establishing thresholds that necessitate structural elucidation and toxicological assessment.[4][5][6][7]
This guide provides an in-depth comparison of two orthogonal analytical techniques for verifying the purity of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: Thin-Layer Chromatography (TLC) as a rapid screening method and Liquid Chromatography-Mass Spectrometry (LC-MS) as a definitive, quantitative tool. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the appropriate methodology for their specific needs.
The Analytical Strategy: An Orthogonal Approach
A robust purity verification strategy rarely relies on a single method. Instead, employing orthogonal techniques—methods that separate compounds based on different chemical or physical principles—provides a more comprehensive and trustworthy assessment. For our target compound, we leverage the simplicity and speed of TLC for initial assessment and the high resolution and specificity of LC-MS for confirmation and quantification.
Caption: Overall workflow for purity verification using orthogonal methods.
Method 1: Thin-Layer Chromatography (TLC)
TLC is a planar chromatographic technique that excels in its simplicity, speed, and ability to process multiple samples in parallel, making it an ideal first-pass purity check.[8] Separation is based on the differential partitioning of the analyte and impurities between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.
Expertise & Causality: Designing the TLC Experiment
-
Stationary Phase Selection: Silica gel is the stationary phase of choice for moderately polar organic compounds like our target benzamide derivative. Its polar surface (silanol groups) interacts with polar functional groups in the analyte, influencing retention.
-
Mobile Phase Optimization: The mobile phase, or eluent, is critical for achieving separation. Its polarity is tuned to control the migration of spots up the plate. A non-polar compound will travel further (higher Retention Factor, Rf), while a polar compound will be retained more strongly by the silica. For our target, a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is effective. The ratio is empirically determined to place the Rf of the main compound ideally between 0.3 and 0.5 for optimal resolution.
-
Visualization: Since our target compound and its likely impurities are not colored, a visualization technique is required. UV light (254 nm) is a non-destructive method that works for compounds with a UV chromophore, which the benzamide and nitrothiazole rings provide. Staining with a more universal reagent like potassium permanganate can also be used, which reacts with any oxidizable functional groups.
Experimental Protocol: TLC Analysis
-
Preparation of the Developing Chamber:
-
Line a glass chromatography tank with filter paper.
-
Pour the prepared mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into the tank to a depth of approximately 0.5 cm.
-
Cover the tank and allow it to saturate for at least 15 minutes. This ensures a uniform vapor environment for reproducible results.
-
-
Sample Preparation:
-
Prepare a solution of the test compound in a suitable solvent (e.g., dichloromethane or acetone) at a concentration of ~1-2 mg/mL.
-
Prepare a standard solution of a previously verified pure batch of the compound, if available.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Using a capillary tube, apply a small spot of the sample solution onto the starting line.
-
If a standard is available, spot it alongside the test sample for direct comparison.
-
-
Development:
-
Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the starting line.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle any visible spots with a pencil.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the cornerstone of modern impurity profiling, offering unparalleled sensitivity and specificity.[2][9] It combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the mass-resolving capability of a mass spectrometer, enabling not just detection but also identification and quantification of impurities.[10]
Expertise & Causality: Designing the LC-MS Experiment
-
Chromatographic Column: A reversed-phase C18 column is the workhorse for separating small organic molecules. The non-polar stationary phase separates compounds based on their hydrophobicity.
-
Mobile Phase and Gradient Elution: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). Formic acid is added to improve peak shape and enhance ionization efficiency in the mass spectrometer. A gradient elution, where the proportion of the organic solvent is increased over time, is crucial for impurity profiling. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted as sharp peaks within a reasonable timeframe.[10]
-
Mass Spectrometry: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like our target compound, minimizing fragmentation in the source.[11] Operating in both positive and negative ion modes is recommended during method development to determine which provides a better signal for the parent compound and its potential impurities. A full scan analysis provides the molecular weights of all eluting compounds, allowing for the identification of known impurities and the characterization of unknown ones.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the test compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Prepare a blank sample (diluent only) to identify system-related peaks.
-
-
LC-MS System and Conditions:
-
LC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: ESI Positive & Negative.
-
Scan Range: m/z 100-800.
-
-
Data Analysis:
-
Integrate the chromatogram to determine the retention time and peak area of the main compound and all impurities.
-
Calculate the percentage purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Examine the mass spectrum for each impurity peak to determine its molecular weight, providing clues to its identity.
-
Comparative Analysis: TLC vs. LC-MS
The choice between TLC and LC-MS depends on the specific analytical question being asked. TLC provides a rapid qualitative snapshot, while LC-MS delivers a detailed quantitative and qualitative picture.
Caption: Logical relationship between TLC screening and LC-MS confirmation.
Data Summary Table
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Planar chromatography based on polarity | High-pressure column chromatography based on hydrophobicity, coupled with mass detection |
| Throughput | High (multiple samples per plate) | Lower (sequential injections) |
| Speed | Fast (~30-60 minutes per run) | Slower (~20-40 minutes per sample) |
| Cost | Low (minimal equipment and solvent use) | High (significant capital investment and maintenance) |
| Sensitivity | Lower (microgram, µg, level) | Very High (nanogram, ng, to picogram, pg, level) |
| Specificity | Low (Rf values can be similar for different compounds) | Very High (Retention time and mass-to-charge ratio provide high confidence in identification) |
| Quantification | Semi-quantitative at best (based on spot size/intensity) | Fully quantitative (based on peak area) |
| Information | Provides Rf values and number of major components | Provides retention time, peak area (quantity), and molecular weight (identity) |
| Best Use Case | Rapid purity checks, reaction monitoring, screening fractions | Definitive purity assessment, impurity identification, stability studies, regulatory submissions |
Conclusion: A Synergistic Approach to Ensuring Quality
Both TLC and LC-MS are invaluable tools for the purity verification of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide. They are not mutually exclusive but rather form a synergistic partnership. TLC serves as an efficient and cost-effective frontline screening method, perfect for routine checks and rapid assessments in a research setting. LC-MS provides the high-resolution, sensitive, and specific data required for unequivocal purity determination, impurity identification, and the generation of data suitable for regulatory filings. By understanding the principles, strengths, and limitations of each technique, researchers can implement a logical, tiered analytical strategy that ensures the quality and integrity of their compounds, ultimately contributing to the development of safer and more effective medicines.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Google Cloud.
- Liquid chromatography-tandem mass spectrometry analysis of nitazoxanide and its major metabolites in go
- Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
- Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
- Reported Analytical Methods for Nitazoxanide: A Review. (2023). IJCRT.
- Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
- Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography–tandem mass spectrometry. (2016). SciSpace.
- Clinical Pharmacology Biopharmaceutics Review(s). (2005). FDA.
- Validated LC-MS/MS analytical method for the quantification of tizoxanide in multiple biological matrices. (2021). The University of Liverpool Repository.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. (2024). Der Pharma Chemica.
- [The test of benzamide derivative neuroleptics using the technique of thin-layer chrom
- Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide. (2015). PMC.
- Combining TLC Separation with MS Detection - A Revival of TLC. (2015). Longdom Publishing.
- Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. University of Massachusetts.
- LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Thermo Fisher Scientific.
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Safety Operating Guide
Safe Management and Disposal Protocol: 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
[1][2]
Part 1: Executive Safety Summary & Hazard Identification[1]
This protocol outlines the safe handling and disposal of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide . While this specific analog is often used in research (e.g., anti-infective or antiparasitic drug development), it shares critical structural hazards with Nitazoxanide and other nitrothiazoles.[1]
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. It possesses two distinct hazard moieties that dictate its disposal pathway:[2][3]
-
5-Nitro-1,3-thiazole core: Associated with acute toxicity, potential mutagenicity, and energetic reactivity (shock sensitivity in dry, pure forms).[2][1]
-
2,5-Dichlorobenzene moiety: Classifies the waste as "Halogenated Organic," requiring specific incineration protocols to manage acid gas generation.[2][1]
Hazard Characteristic Table
| Hazard Category | Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Do not generate dust. Use HEPA-filtered enclosures.[2] |
| Reactivity | Low-Moderate (Nitro group) | Incompatible with Strong Oxidizers & Strong Bases. Avoid heating to dryness without solvent.[2] |
| Environmental | Persistent Organic Pollutant | Zero-discharge policy. Do not release to sink/sewer.[2] |
| Waste Class | Halogenated Organic | Must be incinerated in a facility with scrubber systems.[2] |
Part 2: Regulatory Framework & Waste Characterization[1]
To ensure compliance and safety, we must characterize the waste under the Resource Conservation and Recovery Act (RCRA) logic.
Regulatory Status
-
Listing: This specific chemical is not P-listed or U-listed by name in 40 CFR § 261.33.[2]
-
Characteristic Determination:
-
Ignitability (D001): Unlikely for the solid amide.[2]
-
Corrosivity (D002): Not applicable (solid/neutral).[2]
-
Reactivity (D003): While nitro compounds can be explosive, benzamides are generally stable.[2][1] However, as a precaution, do not compact pure waste.[1]
-
Toxicity (D0xx): Unless a TCLP test proves otherwise, assume it is toxic.[2][1]
-
The "Self-Validating" Classification Logic
Because this is a research chemical without a specific UN/RCRA number, you must classify it by its functional groups to ensure the disposal facility accepts it safely.[2]
Part 3: Operational Handling & Disposal Procedures
Phase 1: Segregation & Packaging (The Workflow)[1]
Principle: Segregation prevents cross-reactivity.[2] The nitro group is susceptible to reduction; the amide bond is susceptible to hydrolysis.[2] Keep the waste stream neutral.
Protocol A: Solid Waste (Pure Compound/Powder)
-
Containment: Place the substance in a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2]
-
Wetting (Optional but Recommended): If the powder is statically charged or very fine, wet slightly with a high-flashpoint solvent (e.g., mineral oil or heavy glycol) to suppress dust.[2][1] Do not use low-flashpoint solvents like acetone for wetting solids unless necessary.[2][1]
-
Sealing: Tape the lid to prevent loosening during transport.[2]
-
Secondary Containment: Place the HDPE jar inside a clear zip-lock bag.
Protocol B: Liquid Waste (Mother Liquors/Solutions)[2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams.[2]
-
Stream Selection: Pour into the "Halogenated Organic Solvents" carboy.[2]
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the solute (2,5-dichloro...) renders the entire mixture "Halogenated" for incineration purposes.[1]
-
Phase 2: Labeling Strategy
Your label must communicate hazard to the waste handler who does not know the chemistry.[2]
Part 4: Decision Logic & Workflow (Visualization)[1]
The following diagram illustrates the decision-making process for disposing of this compound, ensuring "Cradle-to-Grave" tracking.
Figure 1: Decision tree for the segregation and packaging of nitrothiazole-benzamide waste streams.
Part 5: Final Disposal (The "End Game")
As a scientist, you must understand the fate of your waste to validate your upstream choices.[1]
-
Why Incineration?
-
Landfilling is prohibited for this class of chemicals due to groundwater leaching risks (toxicity) and environmental persistence (halogenation).[2]
-
Chemical deactivation (e.g., bleach or base hydrolysis) is unsafe in the lab.[1] Hydrolysis yields 2,5-dichlorobenzoic acid and 2-amino-5-nitrothiazole.[2][1] The latter is a potent biological agent and potentially more toxic than the parent compound.
-
-
The Incineration Process:
-
The waste is injected into a rotary kiln at >1100°C.[2]
-
Destruction: The nitro group decomposes to
and ; the carbon skeleton oxidizes to .[2] -
Scrubbing: The chlorine atoms form
gas, which is immediately captured by caustic scrubbers (sodium hydroxide spray) in the stack, converting it to harmless salt water ( ).[1] -
Validation: This ensures 99.99% destruction efficiency (DRE) required by EPA regulations for halogenated organics.[2]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][4] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024).[2] Compound Summary: 2-Amino-5-nitrothiazole (Hydrolysis Product Hazard Data). [Link][2][1]
Personal protective equipment for handling 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Definitive Safety and Handling Guide: 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Hazard Assessment and Strategic Overview
The chemical structure of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide combines three key motifs that dictate its hazard profile:
-
Dichlorinated Benzene Ring: Halogenated aromatic compounds can exhibit significant toxicity and persistence.[1]
-
Nitrothiazole Group: Aromatic nitro compounds are often associated with toxicity and, in some cases, mutagenicity. The related compound, 2-Amino-5-nitrothiazole, is suspected of causing cancer.[2][3]
-
Amide Linker: While generally stable, this linkage connects the two hazardous moieties.
Based on these structural alerts, the compound is presumed to be hazardous. The primary routes of occupational exposure are inhalation of aerosolized dust, direct skin contact, and eye contact.[1] Ingestion is also a potential route of exposure. The safety protocols outlined below are designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and rigorous operational procedures.
Core Personal Protective Equipment (PPE) Mandate
All handling of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, regardless of quantity, must be performed with the following minimum PPE.
| Body Part | Recommended PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | Essential to prevent the inhalation of fine dust particles, which is a primary exposure route.[1] For procedures with a high potential for aerosolization, a full-face respirator should be considered. |
| Hands | Chemical-resistant Nitrile Gloves (double-gloved) | Nitrile offers robust protection against a wide array of chemicals.[1][4] Double-gloving provides a critical safeguard against undetected pinholes and contamination during doffing. Gloves must be inspected before use and changed frequently. |
| Eyes | Chemical Safety Goggles & Face Shield | Goggles provide a seal against dust and splashes.[4][5] A face shield must be worn over the goggles during any transfer or dissolution step where splashing is a possibility.[4][6] |
| Body | Fully-fastened Laboratory Coat & Chemical-Resistant Apron | A lab coat provides a primary barrier. A chemical-resistant apron is required when handling more than milligram quantities or during solution transfers to protect against spills.[5] |
| Feet | Closed-toe, non-perforated shoes | Standard laboratory policy to protect against spills and falling objects. |
Operational and Emergency Protocols
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe operational environment.
Chemical Handling Workflow
The following diagram illustrates the logical flow for safely handling the compound, from preparation to completion.
Caption: Experimental workflow for handling the target compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all work is conducted within a certified chemical fume hood.
-
Verify that a chemical spill kit appropriate for solid and halogenated organic compounds is readily available.
-
Confirm unimpeded access to an operational eyewash station and safety shower.
-
Don all PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Handle the compound as a solid. All actions should be slow and deliberate to prevent the generation of dust.
-
Use an analytical balance with a draft shield inside the fume hood for weighing.
-
Utilize a spatula to carefully transfer the chemical into the reaction vessel.
-
-
Dissolution:
-
If making a solution, add the solvent to the solid slowly while stirring to control the dissolution process and prevent splashing.
-
-
Post-Handling Cleanup:
-
Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the compound.
-
Properly seal and label all waste containers.
-
Doff PPE, moving from most contaminated to least contaminated, and dispose of gloves and any other disposable items in the appropriate hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
Emergency & Spill Procedures
The response to an exposure or spill is dictated by its severity. The following logic diagram outlines the core decision-making process.
Caption: Logic diagram for emergency response procedures.
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][9] Seek immediate medical attention.
Disposal Plan and Regulatory Compliance
Improper disposal of this compound can pose a significant environmental and health risk. All waste must be treated as hazardous.
Waste Segregation and Collection
-
Designated Waste Stream: As a halogenated organic compound, all waste containing 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (including contaminated gloves, weigh boats, and solutions) must be collected in a designated "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.
-
Container Integrity: Use a compatible container, typically glass or high-density polyethylene, that is in good condition with no leaks.[10] The container must have a tight-fitting screw cap and be kept closed at all times except when actively adding waste.[10]
-
Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentages.
Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials like strong bases or oxidizing agents.[9][10]
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[10] EHS will coordinate with a licensed hazardous waste vendor for transport and disposal, which is typically accomplished via high-temperature incineration.[10]
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- ChemScene. (n.d.). 2,4-Dichloro-N-(5-nitrothiazol-2-yl)benzamide.
- Cornell University. (n.d.). Personal Protection for the Applicator and Worker Module. Pesticide Safety Education Program.
- TCI Chemicals. (2018). SAFETY DATA SHEET - Nitazoxanide.
- PubChem. (n.d.). 2-Amino-5-Nitrothiazole. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide.
- University of Missouri Extension. (n.d.). Personal Protective Equipment for Working With Pesticides.
- SAFETY DATA SHEET. (2017). FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL - L3-3-SATIN-WHITE.
- Ohio State University Extension. (2019). Pesticide Protective Equipment. Ohioline.
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,5-Dichloronitrobenzene.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). 2-Amino-5-nitrothiazole Safety Data Sheet.
- Cayman Chemical. (2025). Safety Data Sheet - Nitazoxanide.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(4-Chloro-3-nitrobenzoyl)benzoic acid.
- BenchChem. (n.d.). A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole.
- California Office of Environmental Health Hazard Assessment (OEHHA). (2009). Chemical for CIC Consultation: 2-Amino-5-Nitrothiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. extension.missouri.edu [extension.missouri.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
